molecular formula C11H18N2O2 B8546693 ethyl 3,5-diethyl-1H-pyrazole-1-acetate

ethyl 3,5-diethyl-1H-pyrazole-1-acetate

Cat. No.: B8546693
M. Wt: 210.27 g/mol
InChI Key: HISYJNKXZWCTGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,5-diethyl-1H-pyrazole-1-acetate is a versatile pyrazole-based chemical building block intended for research and development applications. As a member of the pyrazole family, a class of heterocyclic compounds known for their significant presence in pharmaceutical and agrochemical research , this compound serves as a key synthetic intermediate. Researchers can utilize its reactive ester and acetamide functional groups to construct more complex molecular architectures. Pyrazole derivatives are frequently investigated for their diverse biological activities. Related compounds have been explored as core structures in biologically active molecules and have shown potential in various assays, including as antitumor agents against specific cell lines . The structural features of this compound, particularly the 3,5-diethyl substitution pattern on the pyrazole ring, make it a valuable scaffold for medicinal chemistry and drug discovery programs aimed at developing new therapeutic candidates. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

ethyl 2-(3,5-diethylpyrazol-1-yl)acetate

InChI

InChI=1S/C11H18N2O2/c1-4-9-7-10(5-2)13(12-9)8-11(14)15-6-3/h7H,4-6,8H2,1-3H3

InChI Key

HISYJNKXZWCTGO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN1CC(=O)OCC)CC

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Approaches for Ethyl 3,5 Diethyl 1h Pyrazole 1 Acetate

Strategic Design of Precursors for Ethyl 3,5-diethyl-1H-pyrazole-1-acetate Synthesis

The molecular architecture of this compound necessitates the prior synthesis of two key precursors: the 3,5-diethylpyrazole heterocyclic core and a reactive acetate (B1210297) moiety, typically in the form of an ethyl haloacetate.

Synthesis of 3,5-diethylpyrazole Building Blocks

The foundational 3,5-diethylpyrazole structure is commonly synthesized through the condensation reaction of a 1,3-dicarbonyl compound with hydrazine. For the synthesis of 3,5-diethylpyrazole, the appropriate precursor is 3,5-heptanedione.

The reaction involves the cyclization of 3,5-heptanedione with hydrazine hydrate, often in a suitable solvent such as ethanol (B145695). The mechanism proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole (B372694) ring. While specific literature on the synthesis of 3,5-diethylpyrazole is not abundant, the synthesis of the closely related 3,5-dimethylpyrazole from acetylacetone and hydrazine is well-documented and provides a reliable synthetic template. In one such study, 3,5-dimethyl-1-phenyl-1H-pyrazole was synthesized by reacting acetylacetone with phenylhydrazine, achieving a high yield. A similar approach can be adopted for 3,5-diethylpyrazole by substituting acetylacetone with 3,5-heptanedione.

A general procedure would involve refluxing 3,5-heptanedione with hydrazine hydrate in ethanol. The reaction progress can be monitored by thin-layer chromatography (TLC), and upon completion, the product can be isolated and purified using standard techniques such as extraction and distillation or recrystallization.

Preparation of Corresponding Acetate Moieties

The acetate moiety required for the subsequent N-alkylation of the pyrazole ring is typically introduced using a reactive ethyl ester of a haloacetic acid. The most common reagents for this purpose are ethyl bromoacetate and ethyl chloroacetate. These are commercially available and can be used directly in the N-alkylation step. These electrophilic reagents are designed to react with the nucleophilic nitrogen of the pyrazole ring.

Conventional Synthetic Routes to this compound

Once the 3,5-diethylpyrazole precursor is obtained, the final product is synthesized through N-alkylation and esterification, which in this case can be achieved in a single step.

N-Alkylation Strategies for Pyrazole Nitrogen Functionalization

The introduction of the ethyl acetate group onto the pyrazole nitrogen is a crucial step. This is typically achieved through an N-alkylation reaction. The pyrazole ring contains two nitrogen atoms, and in unsymmetrical pyrazoles, this can lead to a mixture of regioisomers. However, for the symmetrical 3,5-diethylpyrazole, alkylation of either nitrogen atom results in the same product.

A standard procedure involves the deprotonation of the pyrazole nitrogen with a base to form a pyrazolate anion, which then acts as a nucleophile and attacks the electrophilic carbon of the ethyl haloacetate. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium ethoxide (NaOEt). The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being frequently employed.

A study on the N-alkylation of 3,5-dimethylpyrazole with ethyl bromoacetate demonstrated a successful synthesis by refluxing the reactants in acetone (B3395972) with potassium carbonate as the base for 14 hours. This method can be directly adapted for the synthesis of this compound.

Esterification Methods for Acetate Formation

In the context of synthesizing this compound, the ester group is already present in the alkylating agent (ethyl bromoacetate or ethyl chloroacetate). Therefore, a separate esterification step is not required. The N-alkylation reaction directly incorporates the ethyl acetate moiety onto the pyrazole ring.

However, if one were to start with pyrazole-1-acetic acid, a subsequent esterification step would be necessary. This could be achieved through Fischer esterification, where the carboxylic acid is refluxed with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Advanced and Sustainable Synthetic Approaches for this compound

In line with the principles of green chemistry, several advanced and more sustainable methods have been developed for the synthesis of pyrazole derivatives. These methods aim to reduce reaction times, minimize the use of hazardous solvents and reagents, and improve energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reactions. niscpr.res.in The synthesis of pyrazoles can be significantly expedited using this technique. For instance, the condensation of 1,3-dicarbonyl compounds with hydrazines can often be completed in minutes under microwave irradiation, compared to several hours with conventional heating. Similarly, the N-alkylation step can also be accelerated. This method often leads to higher yields and cleaner reaction profiles. niscpr.res.in

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance the synthesis of pyrazoles. asianpubs.org Ultrasound irradiation can improve mass transfer and increase the rate of reaction. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyrazoles, often resulting in shorter reaction times and higher yields. asianpubs.org

Phase-Transfer Catalysis: For the N-alkylation step, phase-transfer catalysis (PTC) offers a green alternative to traditional methods that often require anhydrous conditions and strong bases. In a PTC system, a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the pyrazolate anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. This allows the reaction to be carried out in a biphasic system, often with milder bases like potassium carbonate and without the need for strictly anhydrous solvents.

Chemoenzymatic Approaches: Biocatalysis offers a highly selective and environmentally benign approach to organic synthesis. Engineered enzymes have been utilized for the selective N-alkylation of pyrazoles. nih.gov In one innovative approach, a cyclic two-enzyme cascade was developed where a promiscuous enzyme generates non-natural analogues of S-adenosyl-l-methionine from haloalkanes, and a second engineered enzyme transfers the alkyl group to the pyrazole with high regioselectivity. nih.gov This method allows for alkylation (including ethylation) with unprecedented selectivity under mild, aqueous conditions. nih.gov

Table 1: Comparison of Synthetic Methodologies for Pyrazole Synthesis

Methodology Typical Conditions Advantages Disadvantages
Conventional Heating Refluxing in organic solvents (e.g., ethanol, DMF) for several hours. Well-established, reliable. Long reaction times, high energy consumption, use of volatile organic solvents.
Microwave-Assisted Irradiation in a microwave reactor for minutes. Rapid reaction rates, higher yields, reduced side products. Requires specialized equipment.
Ultrasound-Assisted Sonication in a reaction vessel at ambient or slightly elevated temperatures. Shorter reaction times, improved yields, enhanced mass transfer. Can sometimes lead to radical side reactions.
Phase-Transfer Catalysis Biphasic system (e.g., solid-liquid or liquid-liquid) with a phase-transfer catalyst. Milder reaction conditions, avoids strong bases and anhydrous solvents. Catalyst may need to be separated from the product.
Chemoenzymatic Synthesis Aqueous buffer at or near room temperature with an engineered enzyme. nih.gov High selectivity, environmentally benign, mild conditions. nih.gov Requires specific enzymes, may not be suitable for all substrates. nih.gov

Green Chemistry Principles in Catalyst Selection and Solvent Systems

The synthesis of pyrazole derivatives is increasingly guided by the principles of green chemistry, which prioritize the use of environmentally benign solvents, recyclable catalysts, and energy-efficient conditions. nih.gov The goal is to develop synthetic pathways that are not only high-yielding and efficient but also operationally simple and atom-economical. nih.gov

Recent advancements have focused on replacing hazardous reagents and volatile organic solvents with greener alternatives. benthamdirect.comtandfonline.com Water, ionic liquids, and solvent-free reaction conditions have emerged as viable options for pyrazole synthesis. tandfonline.comnih.govthieme-connect.com For instance, the use of water as a solvent in multicomponent reactions for synthesizing pyranopyrazoles has been shown to be effective. nih.gov Similarly, solvent-free syntheses of pyrazoles have been achieved using organic ionic salts like tetrabutylammonium bromide, which can be recovered and reused. tandfonline.com

Catalyst selection is another critical aspect of green pyrazole synthesis. The development of heterogeneous catalysts, particularly those immobilized on supports like silica, has gained significant attention. bohrium.com These catalysts offer advantages such as easy separation from the reaction mixture, potential for recycling, and improved stability. Copper-catalyzed three-component processes in water have been reported for the synthesis of N-substituted pyrazoles with high yields and excellent regioselectivity. nih.gov

Table 1: Examples of Green Chemistry Approaches in Pyrazole Synthesis

Catalyst/Solvent System Reactants Product Type Key Advantages
Tetrabutylammonium bromide (TBAB) / Solvent-free Isocyanides, dialkyl acetylenedicarboxylates, 1,2-dibenzoylhydrazines Highly functionalized pyrazoles Environmentally friendly, shorter reaction times, reusable catalyst. tandfonline.com
Water Aromatic aldehydes, hydrazine monohydrate, ethyl acetoacetate, malononitrile Pyranopyrazole derivatives Eco-friendly solvent, often catalyst-free, excellent yields. nih.gov

Microwave-Assisted and Sonochemical Synthesis of this compound

To accelerate chemical transformations and improve energy efficiency, alternative energy sources like microwave irradiation and ultrasound have been successfully applied to the synthesis of pyrazole derivatives. benthamdirect.com These techniques often lead to significant reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. niscpr.res.inlew.ro

Microwave-Assisted Synthesis: Microwave irradiation has been widely used for the rapid synthesis of various pyrazole-containing heterocycles. lew.ro The Vilsmeier-Haack reaction of hydrazones to form 1,3,4-trisubstituted pyrazoles, for example, can be completed in seconds under microwave irradiation, whereas conventional heating requires several hours. niscpr.res.in One-pot, three-component reactions under solvent-free microwave conditions have also been developed for the efficient synthesis of pyrazolone derivatives. mdpi.com This approach has been shown to be highly dependent on the microwave power, with optimal yields achieved at specific wattage. mdpi.com For the synthesis of this compound, a potential microwave-assisted route could involve the cyclocondensation of a suitable diketone with a hydrazine derivative, followed by N-alkylation with ethyl chloroacetate. nih.gov

Sonochemical Synthesis: Ultrasonic irradiation is another green technique that accelerates reactions through acoustic cavitation. nih.gov This method has been employed for the synthesis of pyrazoles and fused pyrazole systems, often at ambient temperatures and with high yields. researchgate.netresearchgate.net For example, a catalyst-free, multicomponent reaction in water for the synthesis of pyrano[2,3-c]pyrazoles was facilitated by ultrasonic irradiation, yielding excellent results. nih.gov The synthesis of pyrazoline derivatives from chalcones and hydrazine has also been successfully carried out under ultrasonic conditions. researchgate.net The application of sonochemistry to the synthesis of the target compound could offer a rapid and efficient alternative to traditional methods. orientjchem.org

Table 2: Comparison of Conventional vs. Microwave/Ultrasound Synthesis for Pyrazole Derivatives

Synthesis Method Reaction Time Yield Compound Type Reference
Conventional Heating 3-5 hours Moderate 1,3,4-Trisubstituted Pyrazoles niscpr.res.in
Microwave Irradiation 45-120 seconds Improved 1,3,4-Trisubstituted Pyrazoles niscpr.res.in
Conventional Heating 1.4 hours 80% Pyrano[2,3-c]pyrazole nih.gov
Microwave Irradiation 25 minutes 88% Pyrano[2,3-c]pyrazole nih.gov
Stirring at RT - - Pyrano[2,3-c]pyrazole nih.gov

Flow Chemistry Applications in the Synthesis of this compound

Flow chemistry has emerged as a powerful technology for the synthesis of pyrazoles, offering significant advantages over traditional batch methods in terms of safety, scalability, and reaction control. mdpi.comgalchimia.com Continuous-flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and reproducibility. galchimia.com

The synthesis of 3,5-disubstituted pyrazoles has been successfully demonstrated using a continuous-flow approach involving sequential alkyne homocoupling and Cope-type hydroamination. rsc.org This multistep methodology provides direct access to valuable pyrazoles from readily available starting materials without the need for isolating intermediates. rsc.org Another flow-based process involves the reaction of enaminone intermediates with hydrazine to generate pyrazoles, a method that has been optimized for a range of substrates. galchimia.com

A key advantage of flow chemistry is the ability to safely handle hazardous intermediates, such as diazoalkanes, at elevated temperatures. mit.edu A telescoped continuous flow synthesis of highly functionalized pyrazoles has been developed, where sequential reactor coils mediate diazoalkane formation and subsequent [3+2] cycloaddition. mit.edu This "assembly line" approach enables the rapid diversification of the pyrazole core through additional in-line modification modules. mit.edu For the synthesis of this compound, a flow process could be envisioned where 3,5-diethyl-1H-pyrazole is generated in one reactor and subsequently N-alkylated with ethyl chloroacetate in a second connected module.

Table 3: Selected Flow Chemistry Syntheses of Pyrazole Scaffolds

Flow Process Key Intermediates Product Residence Time Yield
Two-stage condensation Enaminones Substituted Pyrazoles ~12 minutes High yields
Sequential alkyne homocoupling and hydroamination 1,3-Diynes 3,5-Disubstituted Pyrazoles Not specified Not specified

Chemoenzymatic Synthesis and Biocatalytic Transformations Involving this compound

Biocatalysis offers a powerful and sustainable approach for the synthesis and functionalization of complex molecules, including pyrazole derivatives. nih.gov Enzymes operate under mild conditions, often in aqueous media, and exhibit high levels of chemo-, regio-, and stereoselectivity, making them ideal catalysts for green chemical processes. mdpi.com

Enzyme-Catalyzed Functionalization of Pyrazole Derivatives

The functionalization of the pyrazole core through enzymatic methods is a growing area of research. Transition-metal-catalyzed C-H functionalization is a common chemical strategy, but it can suffer from issues with regioselectivity. bohrium.com Biocatalysis presents an attractive alternative.

A significant breakthrough is the development of engineered enzymes for the selective N-alkylation of pyrazoles. researchgate.net By creating a small family of pyrazole-alkylating enzymes from a promiscuous methyltransferase, researchers have achieved catalyst-controlled alkylation (including methylation, ethylation, and propylation) with unprecedented regioselectivity (>99%). researchgate.net This enzymatic system utilizes a cyclic two-enzyme cascade where one enzyme generates non-natural analogs of the cosubstrate S-adenosyl-l-methionine from simple haloalkanes, and a second engineered enzyme transfers the alkyl group to the pyrazole substrate. researchgate.net This method could be directly applicable to the synthesis of this compound by using an appropriate ethyl acetate precursor, offering a highly selective and green route to the final product.

Biocatalytic Routes to Chiral Analogs of this compound (if applicable)

While this compound itself is not chiral, the principles of biocatalysis are paramount for the synthesis of chiral analogs, which are often sought after in pharmaceutical development. nih.gov The demand for single-enantiomer drugs has driven the development of numerous biocatalytic routes to chiral amines, amino acids, and other valuable intermediates. nih.govmdpi.com

Enzymes such as hydrolases, oxidoreductases, and lyases are widely used for stereoselective transformations. nih.gov For instance, the asymmetric sulfoxidation of prochiral sulfides to produce homochiral sulfoxides (found in "prazole" drugs) is a well-established biocatalytic process. nih.gov Similarly, the synthesis of chiral amines and amino acids can be achieved through the reductive amination of α-keto acids using amino acid dehydrogenases, often coupled with an enzymatic cofactor regeneration system. mdpi.com

Should a chiral center be introduced into the structure of this compound, for example, by modification of the acetate side chain, biocatalytic methods would be the premier choice for achieving high enantiomeric purity. amanote.com Reductive enzymes have also been used in the kinetic resolution of racemic sulfoxides, selectively reducing one enantiomer to the corresponding sulfide and leaving the other enantiopure sulfoxide. almacgroup.com These established biocatalytic strategies provide a robust toolbox for the potential synthesis of chiral analogs of the target compound.

Table 4: Compound Names Mentioned

Compound Name
This compound
Pyranopyrazoles
Tetrabutylammonium bromide
1,3,4-Trisubstituted Pyrazoles
Pyrazolones
Ethyl chloroacetate
Pyrazolines
3,5-Disubstituted Pyrazoles
Diazoalkanes

Advanced Spectroscopic and Structural Elucidation Techniques for Ethyl 3,5 Diethyl 1h Pyrazole 1 Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution and the solid state. For ethyl 3,5-diethyl-1H-pyrazole-1-acetate, a combination of one-dimensional and two-dimensional NMR experiments, along with variable temperature and solid-state studies, would provide a complete picture of its structure and dynamics.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) in Complete Structural Assignment of this compound

Two-dimensional NMR techniques are crucial for assigning the proton (¹H) and carbon (¹³C) chemical shifts and establishing the connectivity within the this compound molecule.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system. For the target molecule, COSY would show correlations between the methyl and methylene (B1212753) protons of the two ethyl groups at positions 3 and 5 of the pyrazole (B372694) ring, as well as between the methyl and methylene protons of the ethyl acetate (B1210297) moiety.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is essential for assigning the carbon signals corresponding to each protonated carbon in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, HMBC would show correlations from the methylene protons of the N-acetate group to the C3 and C5 carbons of the pyrazole ring, confirming the position of the acetate substituent.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. For example, NOESY could reveal through-space interactions between the protons of the N-acetate methylene group and the protons of the ethyl group at the 5-position of the pyrazole ring.

Proton (¹H) Signal COSY Correlations HSQC Correlation (¹³C) Key HMBC Correlations Key NOESY Correlations
H-4 (pyrazole ring)-C-4C-3, C-5Protons of ethyl groups at C-3 and C-5
N-CH₂ (acetate)-N-CH₂C=O, C-5 (pyrazole)Protons of ethyl group at C-5
O-CH₂ (ethyl ester)-CH₃ (ethyl ester)O-CH₂C=O-CH₃ (ethyl ester)
-CH₃ (ethyl ester)O-CH₂ (ethyl ester)-CH₃C=O, O-CH₂O-CH₂ (ethyl ester)
-CH₂ (C3-ethyl)-CH₃ (C3-ethyl)-CH₂C-3, C-4H-4, -CH₃ (C3-ethyl)
-CH₃ (C3-ethyl)-CH₂ (C3-ethyl)-CH₃C-3, -CH₂-CH₂ (C3-ethyl)
-CH₂ (C5-ethyl)-CH₃ (C5-ethyl)-CH₂C-5, C-4H-4, N-CH₂ (acetate)
-CH₃ (C5-ethyl)-CH₂ (C5-ethyl)-CH₃C-5, -CH₂-CH₂ (C5-ethyl)

Variable Temperature NMR Studies for Rotational Barriers and Dynamic Processes of this compound

The this compound molecule possesses several single bonds around which rotation can occur, potentially leading to different stable conformations. Variable temperature (VT) NMR studies can be employed to investigate these dynamic processes. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for bond rotation. For instance, restricted rotation around the N-CH₂ bond of the acetate group could lead to broadening or splitting of signals at low temperatures, which would coalesce at higher temperatures as the rate of rotation increases.

Solid-State NMR Spectroscopy for Polymorph Discrimination of this compound

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure of solid materials, including different crystalline forms or polymorphs. Polymorphs can exhibit distinct physical properties, and ssNMR can differentiate them based on variations in the local chemical environment of the nuclei in the crystal lattice. For this compound, ¹³C and ¹⁵N ssNMR would be particularly informative, as the chemical shifts of the pyrazole ring carbons and nitrogens are sensitive to the intermolecular interactions present in different crystal packing arrangements.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Fine Structure and Fragmentation Pathway Analysis

High-resolution mass spectrometry provides precise mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Molecular Substructures

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. This technique is invaluable for structural elucidation by revealing how a molecule breaks apart. For this compound, the protonated molecule [M+H]⁺ would be the precursor ion. The fragmentation pattern would likely involve characteristic losses of the ethyl and acetate groups.

Common Fragmentation Pathways for Substituted Pyrazoles:

Loss of the ethyl group from the ester.

Cleavage of the N-CH₂ bond, leading to the loss of the acetate moiety.

Fragmentation of the pyrazole ring itself.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Substructure Indicated
[M+H]⁺[M+H - C₂H₄]⁺EtheneEthyl group
[M+H]⁺[M+H - C₂H₅O₂]⁺Ethyl formateEthyl acetate group
[M+H]⁺[C₇H₁₁N₂]⁺C₄H₅O₂Ethyl acetate moiety
[C₇H₁₁N₂]⁺[C₅H₇N₂]⁺C₂H₄Ethyl group from pyrazole ring

Ion Mobility Mass Spectrometry for Isomer and Conformational Characterization

Ion mobility spectrometry (IMS) separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, which can be used to distinguish between isomers (structural isomers, diastereomers, and enantiomers) and different conformers of a molecule. For this compound, IM-MS could potentially separate different rotational conformers that are stable in the gas phase, providing insights into the molecule's conformational landscape.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the molecular environment within a compound. By analyzing the vibrational modes of chemical bonds, these techniques offer a molecular fingerprint of the substance.

The vibrational spectrum of this compound is a composite of the characteristic modes of its constituent parts: the pyrazole ring, the ethyl substituents, and the ethyl acetate group.

Pyrazole Ring Vibrations: The pyrazole ring, an aromatic five-membered heterocycle, exhibits several characteristic vibrational modes. derpharmachemica.comresearchgate.netresearchgate.net The C=N and C=C stretching vibrations are typically observed in the 1400–1650 cm⁻¹ region. researchgate.net Ring deformation and C-H bending vibrations appear at lower wavenumbers. derpharmachemica.com For pyrazole and its derivatives, key vibrations include N-N stretching, C-N stretching, and various in-plane and out-of-plane ring bending modes. derpharmachemica.comrsc.orgrdd.edu.iq

Acetate Moiety Vibrations: The ethyl acetate group introduces strong, characteristic absorption bands. The most prominent is the C=O stretching vibration of the ester carbonyl group, which typically appears as a strong band in the 1735–1750 cm⁻¹ range in the FT-IR spectrum. rasayanjournal.co.in Additionally, the C-O stretching vibrations of the ester linkage give rise to two distinct bands, often found in the 1000–1300 cm⁻¹ region. rasayanjournal.co.inchem-soc.si Vibrations associated with the ethyl group, such as C-H stretching, bending, and rocking modes, are also present. chem-soc.si

Below are tables summarizing the expected vibrational frequencies for these functional groups based on studies of related compounds.

Table 1: Characteristic Vibrational Modes of the Pyrazole Ring

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Description
C-H Stretching 3100 - 3150 Aromatic C-H stretching on the pyrazole ring.
C=N Stretching 1580 - 1650 Stretching of the carbon-nitrogen double bond within the ring. researchgate.net
C=C Stretching 1400 - 1580 Stretching of the carbon-carbon double bonds in the aromatic ring. researchgate.net
Ring Breathing/Deformation 900 - 1100 Symmetric expansion and contraction of the entire pyrazole ring.

Table 2: Characteristic Vibrational Modes of the Ethyl Acetate Moiety

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Description
C-H Stretching (CH₃, CH₂) 2850 - 3000 Asymmetric and symmetric stretching of methyl and methylene groups.
C=O Stretching 1735 - 1750 Strong absorption from the ester carbonyl group. rasayanjournal.co.in
CH₃, CH₂ Deformation 1370 - 1470 Bending and scissoring vibrations of the ethyl groups. chem-soc.si
C-O Stretching 1000 - 1300 Asymmetric and symmetric stretching of the C-O-C ester linkage. chem-soc.si

While standard FT-IR and Raman spectroscopy are excellent for bulk analysis, specialized techniques like Attenuated Total Reflectance (ATR) and Surface-Enhanced Raman Scattering (SERS) offer unique advantages.

Attenuated Total Reflectance (ATR): ATR is an FT-IR sampling technique that allows for the analysis of solid and liquid samples with minimal preparation. The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium). An infrared beam is passed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface. An evanescent wave penetrates a few micrometers into the sample, and the resulting absorption is measured. For this compound, ATR would be a rapid and efficient method for obtaining its infrared spectrum without the need for preparing KBr pellets or solvent dissolution, making it ideal for routine identification and quality control.

Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive technique that can enhance the Raman signal of molecules adsorbed onto or very near nanostructured metal surfaces (typically silver or gold) by factors of 10⁶ or more. This enhancement allows for the detection of trace amounts of an analyte. While there are no specific SERS studies on this compound in the provided literature, the technique could be hypothetically applied to study its interaction with metallic surfaces, investigate its presence in complex mixtures at very low concentrations, or probe its orientation when adsorbed on a substrate. The pyrazole nitrogen atoms and the ester carbonyl oxygen could potentially interact with the metal surface, leading to selective enhancement of specific vibrational modes.

X-ray Crystallography and Single-Crystal Diffraction for Absolute Structure Determination

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by intermolecular forces such as van der Waals interactions, dipole-dipole interactions, and hydrogen bonding. nih.gov Although this compound lacks strong classical hydrogen bond donors (like N-H or O-H), it can participate in weaker C-H···O and C-H···N hydrogen bonds. mdpi.com

The carbonyl oxygen of the acetate moiety is a potential hydrogen bond acceptor, while the various C-H bonds of the pyrazole ring and ethyl groups can act as donors. Furthermore, π-π stacking interactions between pyrazole rings of adjacent molecules can play a significant role in stabilizing the crystal structure. mdpi.com Crystallographic studies of similar pyrazole derivatives have revealed the formation of extensive networks through these weak interactions, influencing the material's physical properties. nih.govnih.gov For example, analysis of related structures shows that molecules can be linked into chains or more complex 2D and 3D architectures. nih.govnih.gov

Table 3: Example Crystallographic Data for a Related Pyrazole Derivative

Parameter Example Value Description
Crystal System Monoclinic The shape of the unit cell.
Space Group P2₁/c The symmetry elements within the unit cell.
a (Å) 8.5 Unit cell dimension.
b (Å) 15.2 Unit cell dimension.
c (Å) 10.1 Unit cell dimension.
β (°) 95.5 Angle of the unit cell.
Z 4 Number of molecules per unit cell.

Note: This table presents typical data from a related pyrazole structure to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment.

Polymorphism: This is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physical properties, including melting point, solubility, and stability. Investigating polymorphism is crucial, particularly in the pharmaceutical industry. For a molecule like this compound, different crystallization conditions (e.g., solvent, temperature, cooling rate) could potentially lead to different polymorphic forms, each with a unique crystal packing arrangement. Studies on other pyrazole-based compounds have demonstrated the existence of such phenomena. researchgate.net

Co-crystallization: This involves forming a crystalline solid that consists of two or more different molecular components in a stoichiometric ratio within the same crystal lattice. nih.gov Co-crystals are designed to modify the physicochemical properties of a target molecule without altering its covalent structure. This compound, with its hydrogen bond accepting carbonyl group, could be a candidate for forming co-crystals with suitable co-formers that are strong hydrogen bond donors (e.g., carboxylic acids or phenols). Such studies could be used to engineer materials with tailored properties. Research on related pyrazole systems has shown the successful formation of co-crystals, often driven by hydrogen bonding between the pyrazole nitrogen and a co-former. mdpi.comresearchgate.net

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Purity and Conformational Studies of Chiral Analogs

Chiroptical spectroscopy encompasses techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. saschirality.org These methods are exclusively used for the analysis of chiral compounds—molecules that are non-superimposable on their mirror images.

This compound is an achiral molecule and therefore would not exhibit a CD or ORD signal. However, if a chiral center were introduced into the molecule—for instance, by replacing one of the ethyl groups with a chiral substituent or by introducing stereocenters on the side chain—chiroptical techniques would become indispensable.

For such hypothetical chiral analogs, CD spectroscopy would be used to:

Determine Stereochemical Purity: Enantiomers give CD spectra that are equal in magnitude but opposite in sign. This allows for the sensitive determination of enantiomeric excess.

Assign Absolute Configuration: By comparing experimentally measured CD spectra with those predicted from quantum chemical calculations, the absolute three-dimensional arrangement (R/S configuration) of the chiral center can be determined.

Study Molecular Conformation: The CD spectrum is highly sensitive to the molecule's conformation in solution. Changes in the spectrum upon varying temperature or solvent can provide valuable information about conformational equilibria and the preferred spatial arrangement of the molecule's different parts.

Therefore, while not applicable to the parent compound, CD and ORD are critical tools for the stereochemical elucidation of any of its potential chiral derivatives.

Computational Chemistry and Theoretical Investigations of Ethyl 3,5 Diethyl 1h Pyrazole 1 Acetate

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For ethyl 3,5-diethyl-1H-pyrazole-1-acetate, DFT calculations would typically commence with geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, DFT can be employed to predict various spectroscopic properties:

Nuclear Magnetic Resonance (NMR): Theoretical calculations of 1H and 13C NMR chemical shifts can be performed. These calculated values, when compared with experimental data, can aid in the structural elucidation and confirmation of the compound.

Infrared (IR): The vibrational frequencies of the molecule can be calculated to predict its IR spectrum. This allows for the assignment of characteristic vibrational modes to specific functional groups within this compound, such as the C=O stretching of the ester, C-N stretching in the pyrazole (B372694) ring, and various C-H vibrations.

UV-Vis: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This provides insights into the electronic transitions between molecular orbitals and can help understand the molecule's photophysical properties.

While specific data for this compound is not available, studies on similar pyrazole derivatives have demonstrated good agreement between DFT-calculated and experimentally observed spectroscopic data.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors (e.g., Fukui functions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

For this compound, a HOMO-LUMO analysis would reveal:

HOMO: The region of the molecule most likely to donate electrons in a reaction (nucleophilic character).

LUMO: The region of the molecule most likely to accept electrons (electrophilic character).

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity. A smaller gap generally suggests higher reactivity.

From this analysis, various reactivity descriptors can be calculated:

DescriptorFormulaSignificance for this compound
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released upon gaining an electron.
Electronegativity (χ)χ = (I + A) / 2The ability to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)A measure of the molecule's polarizability.
Electrophilicity Index (ω)ω = χ2 / (2η)A measure of the electrophilic character.

Fukui functions provide more detailed information about the local reactivity within the molecule, identifying specific atomic sites prone to nucleophilic, electrophilic, or radical attack. Although no specific calculations for this compound have been reported, such analysis would be invaluable in predicting its reactive behavior.

Electrostatic Potential Surface Analysis for Nucleophilic/Electrophilic Sites of this compound

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, an MEP surface analysis would likely show:

Negative Potential (Red/Yellow): Regions of high electron density, typically around the nitrogen atoms of the pyrazole ring and the oxygen atom of the carbonyl group. These are potential sites for electrophilic attack.

Positive Potential (Blue): Regions of low electron density, often around the hydrogen atoms. These are potential sites for nucleophilic attack.

The MEP surface provides a qualitative prediction of how the molecule might interact with other charged or polar species.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time.

Explicit and Implicit Solvent Models for Simulating this compound Behavior

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can incorporate solvent effects using two primary models:

Explicit Solvent Models: The solvent molecules (e.g., water) are individually represented in the simulation box. This provides a detailed, atomistic view of solute-solvent interactions but is computationally expensive.

For this compound, MD simulations in different solvents could reveal how the solvent affects its conformational flexibility and the accessibility of its reactive sites.

Free Energy Perturbation and Umbrella Sampling for Conformational Transitions

This compound possesses several rotatable bonds, leading to a complex conformational landscape. Advanced MD simulation techniques can be used to explore these conformational transitions and calculate the associated free energy changes.

Free Energy Perturbation (FEP): This method can be used to calculate the free energy difference between two states, such as two different conformations of the molecule.

Umbrella Sampling: This technique is used to enhance the sampling of rare events, such as the transition between stable conformational states that are separated by a high energy barrier. By applying a biasing potential, the system is encouraged to explore these transition regions, allowing for the calculation of the potential of mean force (PMF) along a reaction coordinate.

Although no such studies have been published for this compound, these methods would be instrumental in understanding its dynamic conformational behavior and the energy barriers associated with conformational changes.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analog Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties.

Predictive QSAR models are essential in the rational design of novel therapeutic agents. For pyrazole derivatives, which are known for a wide range of biological activities including anti-inflammatory, analgesic, and antimicrobial effects, QSAR studies can guide the synthesis of more potent and selective compounds. nih.govresearchgate.netrsc.org

A hypothetical QSAR model for the anti-inflammatory activity of a series of pyrazole-1-acetate analogs could be developed by correlating their biological activity (e.g., IC50 values for COX-2 inhibition) with various molecular descriptors. These descriptors can be categorized as electronic, steric, and hydrophobic.

Table 1: Hypothetical Molecular Descriptors and Biological Activity for a Series of Pyrazole-1-acetate Analogs

CompoundR1 SubstituentR2 SubstituentLogP (Hydrophobicity)Molar Refractivity (Steric)Dipole Moment (Electronic)IC50 (µM)
Analog 1-CH2CH3-CH2CH32.865.42.1 D1.5
Analog 2-CH3-CH32.155.22.3 D3.2
Analog 3-H-H1.545.02.5 D8.1
Analog 4-CF3-CF33.560.13.8 D0.5
Analog 5-Cl-Cl3.058.73.1 D0.9

Based on such data, a multiple linear regression (MLR) equation could be formulated:

Log(1/IC50) = β0 + β1(LogP) + β2(MR) + β3(μ)

This model would allow for the prediction of the biological activity of new, unsynthesized pyrazole-1-acetate derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity. acs.orgnih.govnih.gov For pyrazole-based scaffolds, a pharmacophore model can be generated based on the known interactions of active compounds with their biological target.

A typical pharmacophore for a pyrazole-based kinase inhibitor might include:

A hydrogen bond donor (from the pyrazole NH).

A hydrogen bond acceptor (from a carbonyl group).

Aromatic rings for π-π stacking interactions.

Hydrophobic features.

Table 2: Key Pharmacophoric Features for a Hypothetical Pyrazole-Based Kinase Inhibitor

Pharmacophoric FeatureDescriptionPotential Interacting Residue in Target Protein
Hydrogen Bond DonorPyrazole N-HAspartate, Glutamate
Hydrogen Bond AcceptorEster Carbonyl OxygenLysine, Arginine
Aromatic RingPyrazole RingPhenylalanine, Tyrosine
Hydrophobic GroupDiethyl SubstituentsLeucine, Valine

This pharmacophore model can then be used as a 3D query to screen large databases of chemical compounds (virtual screening) to identify novel molecules that possess the required features and are therefore likely to be active. acs.orgelsevierpure.com This approach significantly accelerates the discovery of new lead compounds.

Mechanistic Studies of Chemical Transformations using Computational Methods

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and transition states.

The synthesis of this compound can be envisioned through the N-alkylation of 3,5-diethyl-1H-pyrazole with ethyl chloroacetate. Computational methods, particularly Density Functional Theory (DFT), can be employed to model this reaction.

The reaction pathway would involve the deprotonation of the pyrazole nitrogen followed by a nucleophilic attack on the ethyl chloroacetate. DFT calculations can locate the transition state for the N-alkylation step, providing insights into the reaction's activation energy and kinetics.

Table 3: Calculated Energies for the N-Alkylation of 3,5-diethyl-1H-pyrazole

SpeciesRelative Energy (kcal/mol)Description
Reactants0.03,5-diethyl-1H-pyrazole + ethyl chloroacetate
Transition State+15.2SN2 transition state
Products-25.8This compound + HCl

These calculations can help in optimizing reaction conditions, such as the choice of base and solvent, to favor the desired N-alkylation product over potential side reactions like C-alkylation or O-alkylation in related pyrazolone systems. researchgate.net

Transition-metal-catalyzed reactions are often used for the functionalization of heterocyclic compounds like pyrazoles. dntb.gov.uanih.gov For instance, the C-H functionalization of the pyrazole ring in this compound could be achieved using a palladium or rhodium catalyst.

Computational modeling can be used to investigate the entire catalytic cycle of such a reaction. This includes modeling the oxidative addition, C-H activation, migratory insertion, and reductive elimination steps. By calculating the energies of the intermediates and transition states for each step, the rate-determining step of the catalytic cycle can be identified.

Furthermore, these studies can explain the regioselectivity of the functionalization (i.e., why the reaction occurs at a specific position on the pyrazole ring). For this compound, computational analysis could predict whether C-H activation is more favorable at the C4 position of the pyrazole ring or at one of the ethyl substituents. This understanding is crucial for the development of highly selective and efficient catalytic systems. nih.gov

Reactivity, Derivatization, and Chemical Transformations of Ethyl 3,5 Diethyl 1h Pyrazole 1 Acetate

Hydrolysis and Transesterification Reactions of the Acetate (B1210297) Moiety

The ethyl acetate group attached to the pyrazole (B372694) N1 position is susceptible to cleavage and modification through hydrolysis and transesterification, reactions typical of carboxylic acid esters. These transformations provide a straightforward method to deprotect the N1 position or to introduce different ester functionalities.

Kinetic Studies of Hydrolytic Stability under Varying pH and Temperature Conditions

The hydrolysis of the ethyl ester in ethyl 3,5-diethyl-1H-pyrazole-1-acetate is expected to be catalyzed by both acid and base. The rate of this reaction is highly dependent on pH and temperature. Under acidic conditions, the reaction involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In alkaline or basic conditions, the hydrolysis proceeds via direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, a process often referred to as saponification, which is typically faster and irreversible. dergipark.org.trresearchgate.net

Table 1: Representative Kinetic Data for Ethyl Ester Hydrolysis This interactive table shows the expected qualitative and quantitative trends for the hydrolysis of a typical ethyl ester under various conditions, based on general kinetic studies. dergipark.org.trresearchgate.netresearchgate.netias.ac.inactachemscand.org

pH ConditionTemperature (°C)Relative Rate Constant (k)Order of ReactionNotes
Acidic (pH < 4)25ModerateFirstRate is proportional to [H+] and [Ester]. researchgate.net
Acidic (pH < 4)50HighFirstRate increases significantly with temperature. actachemscand.org
Neutral (pH ~7)25Very Low-Ester is most stable near neutral pH.
Basic (pH > 8)25HighSecondRate is proportional to [OH-] and [Ester]. dergipark.org.tr
Basic (pH > 8)50Very HighSecondSaponification is rapid at elevated temperatures.

Enzymatic Hydrolysis by Esterases and Lipases (Pre-clinical, non-human, non-toxicology focus)

Enzymatic hydrolysis offers a mild and often highly selective alternative to chemical methods for cleaving the ester bond. Esterases and lipases are commonly employed for this purpose, operating under physiological conditions of temperature and pH without requiring cofactors. thieme-connect.de These enzymes are known to hydrolyze a wide range of ester substrates, including those with heterocyclic moieties. nih.govnih.gov

The hydrolysis of this compound by enzymes like Candida cylindracea lipase (CCL) or lipases from Rhizomucor miehei is plausible. nih.gov The reaction progress can be conveniently monitored by the change in pH resulting from the production of the corresponding carboxylic acid (3,5-diethyl-1H-pyrazole-1-acetic acid). thieme-connect.de The efficiency and stereoselectivity of such enzymatic reactions can be influenced by the structure of the substrate, including the steric hindrance around the ester group and the nature of the heterocyclic ring system. nih.govresearchgate.net

Table 2: Potential Enzymes for Hydrolysis of this compound This table outlines enzymes known for hydrolyzing heterocyclic esters and their general characteristics in a pre-clinical, non-human context.

Enzyme ClassSpecific Enzyme ExampleTypical SourceOptimal pHOptimal Temp (°C)Notes
LipaseCandida antarctica Lipase B (CALB)Fungal6-830-50Widely used, high stability and broad substrate specificity. researchgate.net
LipaseCandida cylindracea Lipase (CCL)Fungal~730-40Known to hydrolyze N-heterocyclic fatty esters. nih.gov
LipaseRhizomucor miehei LipaseFungal7-835-45Effective for various ester hydrolyses. nih.gov
EsterasePig Liver Esterase (PLE)Animal7-825-37Broad substrate scope, often used for asymmetric hydrolysis. thieme-connect.de

Functional Group Interconversions and Modifications on the Pyrazole Ring

The pyrazole ring in this compound is a versatile platform for further functionalization. The electronic properties of the ring, influenced by the two nitrogen atoms and the alkyl substituents, dictate its reactivity towards various reagents.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Core

The pyrazole ring is considered an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. In 1,3,5-trisubstituted pyrazoles, the C4 position is the most electron-rich and sterically accessible site for electrophilic attack. rrbdavc.org Therefore, reactions such as halogenation (with reagents like NBS or NCS), nitration (using HNO₃/H₂SO₄), and sulfonation are expected to occur selectively at the C4 position of this compound.

Conversely, the electron-rich nature of the pyrazole ring makes it generally resistant to nucleophilic aromatic substitution (SNAr). Such reactions typically require the presence of a good leaving group (like a halogen) and strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. tandfonline.comresearchgate.net For this compound, a nucleophilic substitution would likely require prior functionalization, for example, by introducing a halogen at the C4 position, which could then be displaced by a strong nucleophile under forcing conditions or with metal catalysis.

Table 3: Predicted Substitution Reactions on the Pyrazole Ring This table summarizes the expected outcomes for electrophilic and nucleophilic substitution reactions on the pyrazole core of the title compound.

Reaction TypeReagent(s)Expected Position of SubstitutionPredicted Product
Electrophilic HalogenationN-Bromosuccinimide (NBS)C4Ethyl 4-bromo-3,5-diethyl-1H-pyrazole-1-acetate
Electrophilic NitrationHNO₃ / H₂SO₄C4Ethyl 3,5-diethyl-4-nitro-1H-pyrazole-1-acetate
Electrophilic SulfonationFuming H₂SO₄C4Ethyl 3,5-diethyl-1-(sulfomethyl)-1H-pyrazole-4-sulfonic acid
Nucleophilic SubstitutionNaOMe (on 4-bromo derivative)C4Ethyl 3,5-diethyl-4-methoxy-1H-pyrazole-1-acetate

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig) for Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are widely applied to pyrazole derivatives. sigmaaldrich.comrsc.orgrsc.org To utilize these reactions, this compound would first need to be converted into a derivative bearing a suitable leaving group, typically a halide (Br, I) or a triflate, at the C4 position. This 4-halo-pyrazole derivative can then serve as a versatile substrate for various coupling reactions.

Suzuki-Miyaura Coupling : This reaction couples the 4-halopyrazole with an aryl, heteroaryl, or vinyl boronic acid or ester in the presence of a palladium catalyst and a base. This method is highly efficient for creating C-C bonds and introducing diverse aromatic or vinylic substituents at the C4 position. researchgate.netrsc.orgnih.gov

Sonogashira Coupling : This reaction involves the coupling of the 4-halopyrazole with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form a C(sp²)-C(sp) bond. wikipedia.orgbyjus.comorganic-chemistry.org It is a reliable method for introducing alkynyl groups onto the pyrazole ring.

Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the 4-halopyrazole with a primary or secondary amine, using a palladium catalyst with specialized phosphine ligands. nih.govresearchgate.netwikipedia.orgorganic-chemistry.org It provides direct access to 4-aminopyrazole derivatives.

Table 4: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Derivatization of a 4-Halo-3,5-diethyl-1H-pyrazole-1-acetate Intermediate This interactive table outlines the typical components and expected products for major cross-coupling reactions starting from a C4-halogenated derivative of the title compound. researchgate.netwikipedia.orgnih.gov

Reaction NameCoupling PartnerTypical Catalyst/LigandTypical BaseExpected Product at C4
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄, XPhos Pd G2 rsc.orgNa₂CO₃, K₃PO₄Aryl group (e.g., Phenyl, Pyridyl)
SonogashiraR-C≡CHPdCl₂(PPh₃)₂ / CuIEt₃N, PiperidineAlkynyl group (e.g., -C≡C-Ph)
Buchwald-HartwigR¹R²NHPd(dba)₂ / tBuDavePhos nih.govresearchgate.netNaOtBu, K₂CO₃Amino group (-NR¹R²)

Cycloaddition Reactions and Annulation Strategies Utilizing this compound as a Synthon

The pyrazole ring system can participate in various cycloaddition and annulation reactions, serving as a building block (synthon) for the synthesis of fused heterocyclic systems. These reactions expand the structural diversity achievable from the pyrazole core.

One of the primary cycloaddition strategies involving pyrazoles is the [3+2] cycloaddition, where a 1,3-dipole reacts with a dipolarophile. While pyrazoles are typically the product of such reactions (e.g., from a nitrile imine and an alkyne), the pyrazole ring itself can be part of more complex cascade reactions or act as a component in higher-order cycloadditions. beilstein-journals.orgorganic-chemistry.orgnih.govnih.gov For instance, pyrazole derivatives can be incorporated into multicomponent reactions that culminate in the formation of fused ring systems. nih.gov

More recently, transition-metal-catalyzed annulation reactions have emerged as a powerful strategy. For example, palladium-catalyzed [5+2] rollover annulation of 1-benzylpyrazoles with alkynes has been developed to synthesize tricyclic 2-benzazepines. acs.orgnih.gov This type of reaction involves a twofold C-H activation. It is conceivable that this compound, after modification of the N1-substituent to include an appropriate directing group (like a benzyl group), could undergo similar annulation strategies to build fused seven-membered rings.

Table 5: Potential Cycloaddition and Annulation Strategies This table outlines potential synthetic strategies where the pyrazole core could be used as a synthon to construct more complex heterocyclic structures.

Reaction TypeRole of Pyrazole DerivativePotential Co-reactantExpected Product Class
[3+2] CycloadditionDipolarophile (if C4=C5 bond is activated)Nitrile imines, AzidesFused pyrazolo-triazoles or other fused systems
Diels-Alder ReactionDiene (less common) or DienophileElectron-deficient/rich alkynes/alkenesBicyclic adducts (often requiring dearomatization)
Multicomponent Reaction1,3-Dinucleophile (after hydrolysis and reaction at N1/C4)Aldehydes, 1,3-dicarbonylsPyrano[2,3-c]pyrazoles, Spiro-heterocycles nih.gov
Pd-catalyzed [5+2] Annulation5-atom synthon (requires N1-benzyl or similar)Alkynes (e.g., diphenylacetylene)Benzo[e]pyrazolo[1,5-a]azepines acs.orgnih.gov

Metal Coordination Chemistry and Supramolecular Assembly with this compound

The field of coordination chemistry has seen a significant interest in pyrazole-based ligands due to their versatile binding modes and the diverse architectures of the resulting metal complexes. ajgreenchem.comresearchgate.net While specific research on the metal coordination chemistry of this compound is not extensively documented in publicly available literature, its structural features suggest a rich and varied coordination behavior, analogous to other substituted pyrazole derivatives. The presence of a pyrazole ring with two nitrogen atoms and an ester group provides multiple potential coordination sites, allowing for the formation of a wide array of metal complexes.

The pyrazole moiety itself can coordinate to a metal center in several ways: as a neutral monodentate ligand, as a mono-anionic bidentate ligand after deprotonation, or as a bridging ligand between two or more metal centers. researchgate.netresearchgate.net The ethyl acetate substituent at the N1 position of the pyrazole ring introduces an additional potential coordination site through the carbonyl oxygen, which could lead to chelation. The ethyl groups at the 3 and 5 positions of the pyrazole ring are likely to influence the steric environment around the metal center, which in turn can affect the geometry and stability of the resulting complexes.

Synthesis and Characterization of Metal Complexes Featuring this compound as a Ligand

The synthesis of metal complexes with pyrazole-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govekb.eg For this compound, a similar approach would be anticipated. The choice of metal salt (e.g., chlorides, nitrates, acetates) and solvent would be crucial in determining the final structure of the complex.

The general synthetic route would likely involve the following steps:

Dissolution of this compound in a suitable organic solvent.

Addition of a solution of the metal salt to the ligand solution.

The reaction mixture may be stirred at room temperature or heated under reflux to facilitate complex formation.

The resulting metal complex may precipitate out of the solution or be isolated by slow evaporation of the solvent.

Table 1: Potential Synthetic Conditions for Metal Complexes of Pyrazole-Based Ligands

Metal Ion SourceSolvent SystemReaction Conditions
Metal Halides (e.g., CoCl₂, NiCl₂, CuCl₂)Ethanol (B145695), Methanol, AcetonitrileStirring at room temperature or reflux
Metal Nitrates (e.g., Zn(NO₃)₂, Cd(NO₃)₂)DMF, DMSOSolvothermal or hydrothermal methods
Metal Acetates (e.g., Mn(OAc)₂, Zn(OAc)₂)Non-aqueous solventsDependent on desired product

Characterization of the synthesized complexes would be carried out using a variety of spectroscopic and analytical techniques to determine their structure and properties. These techniques include:

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and C=O bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide information about the structure of the ligand in the complex and can indicate the coordination mode.

UV-Visible Spectroscopy: To study the electronic transitions within the metal complex and to gain insight into the ligand field effects. chemrxiv.org

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex.

Single-Crystal X-ray Diffraction: This technique would provide the definitive three-dimensional structure of the metal complex, revealing bond lengths, bond angles, and the coordination geometry around the metal center. nih.gov

Elemental Analysis: To confirm the empirical formula of the synthesized complex.

Investigation of Coordination Modes and Ligand Field Effects

Based on the structure of this compound, several coordination modes can be postulated. The pyrazole ring can coordinate to a metal ion through the pyridine-like N2 atom in a monodentate fashion. chemrxiv.org If the ester group also participates in coordination, the ligand could act as a bidentate chelating agent, coordinating through the N2 atom of the pyrazole ring and the carbonyl oxygen of the acetate group. Furthermore, the pyrazole ring can be deprotonated at the N1 position (if the ethyl acetate group were absent) to form a pyrazolate anion, which is a versatile bridging ligand. researchgate.net

The electronic properties of the metal complexes are influenced by the ligand field, which is the electrostatic field created by the ligands surrounding the central metal ion. The strength of the ligand field determines the magnitude of the splitting of the d-orbitals of the metal ion. Pyrazole-based ligands are generally considered to be moderately strong field ligands. The introduction of substituents on the pyrazole ring can modulate the ligand field strength. The electron-donating diethyl groups at the 3 and 5 positions of this compound would be expected to increase the electron density on the pyrazole ring, potentially leading to a stronger ligand field compared to unsubstituted pyrazole. Stronger ligand fields can lead to larger d-orbital splitting, which can be observed through shifts in the absorption bands in the UV-Visible spectrum. nih.gov

Table 2: Common Coordination Geometries for Metal Complexes with Pyrazole-Type Ligands

Metal IonCoordination NumberTypical Geometry
Cu(II)4, 5, 6Square planar, Square pyramidal, Octahedral
Ni(II)4, 6Square planar, Tetrahedral, Octahedral
Co(II)4, 6Tetrahedral, Octahedral
Zn(II)4, 6Tetrahedral, Octahedral
Cd(II)4, 6, 7Tetrahedral, Octahedral, Pentagonal bipyramidal

The study of the magnetic properties of these complexes would also provide valuable information about the ligand field effects and the electronic structure of the metal ion. For example, for a d⁷ Co(II) ion in an octahedral field, the ligand field strength determines whether a high-spin or low-spin complex is formed.

Mechanistic Biological and Pharmacological Investigations of Ethyl 3,5 Diethyl 1h Pyrazole 1 Acetate Pre Clinical and in Vitro Focus

In Vitro Screening and Target Identification for Potential Biological Activity

The initial exploration of a compound's therapeutic potential involves screening it against a wide range of biological targets to identify possible mechanisms of action. For a novel pyrazole (B372694) derivative like ethyl 3,5-diethyl-1H-pyrazole-1-acetate, this process would involve a tiered approach from specific enzyme and receptor assays to broader cellular and high-throughput methods.

Pyrazole derivatives are well-documented inhibitors of various enzymes and modulators of receptors. nih.govresearchgate.net The biological activity of this compound can be postulated by examining data from structurally similar compounds against key enzyme classes.

Monoamine Oxidase (MAO): Certain 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been identified as potent, reversible, and non-competitive inhibitors of MAO-A and MAO-B, enzymes crucial for neurotransmitter metabolism. researchgate.net This suggests that pyrazole scaffolds can interact with the active sites of amine oxidases.

Arylamine N-acetyltransferases (NAT): A high-throughput screen identified a 3,5-diaryl-1H-pyrazole that inhibits the growth of Mycobacterium tuberculosis, and subsequent studies confirmed that compounds in this series act as inhibitors of prokaryotic NAT enzymes. nih.govmanchester.ac.uk

Kinases: Numerous pyrazole-containing compounds have been developed as kinase inhibitors for cancer therapy, targeting signaling pathways crucial for cell proliferation and survival. nih.gov

Cyclooxygenase (COX): The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which selectively inhibit the COX-2 enzyme. mdpi.com

Receptor binding assays could also reveal potential activities. For instance, various pyrazole derivatives have been tested for their ability to bind to receptors like the benzodiazepine (B76468) receptor, indicating potential applications in neuroscience. pharmatutor.org

Table 1: Enzyme Inhibition by Analogous Pyrazole Derivatives This table presents data from various studies on pyrazole analogs to illustrate the potential enzyme targets for compounds like this compound.

Analogous Compound ClassEnzyme TargetObserved ActivityReference
1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazolesMonoamine Oxidase (MAO)Potent, non-competitive inhibition with Ki values in the nanomolar to micromolar range. researchgate.net
3,5-Diaryl-1H-pyrazolesArylamine N-acetyltransferase (NAT)Specific inhibition of prokaryotic NAT enzymes. nih.govmanchester.ac.uk
1,5-Diaryl pyrazolesCyclooxygenase-2 (COX-2)Selective inhibition, forming the basis of drugs like Celecoxib. mdpi.com
1,3,5-Trisubstituted-1H-pyrazolesB-cell lymphoma 2 (Bcl-2)Inhibition of the anti-apoptotic protein Bcl-2. nih.gov

Cell-based assays provide a more complex biological system to observe a compound's effect on cellular processes. Based on the activities of related pyrazoles, this compound could be investigated for its influence on pathways like apoptosis and cell signaling.

Studies on 3,5-diaryl-1H-pyrazole analogs have shown they can induce apoptosis in various human cancer cell lines. nih.gov The mechanistic investigations revealed that this effect was linked to the inhibition of the Protein Kinase B (Akt) signaling pathway. This inhibition leads to a downstream cascade involving the activation of caspase-9 and caspase-3, cleavage of poly(ADP-ribose) polymerase (PARP), and ultimately, DNA fragmentation. nih.gov Similarly, other 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to target the anti-apoptotic protein Bcl-2, leading to the activation of pro-apoptotic proteins like Bax and p53. nih.govrsc.org

Table 2: Effects of Analogous Pyrazoles in Cell-Based Assays

Compound SeriesCell Line ExampleObserved Cellular EffectPotential Mechanistic PathwayReference
3,5-Diaryl-1H-pyrazolesOVCA (Ovarian Cancer)Induction of apoptosis, DNA fragmentation.Inhibition of Akt activity, activation of caspases. nih.gov
1,3,5-Trisubstituted-1H-pyrazolesMCF-7 (Breast Cancer)Significant cytotoxicity and induction of apoptosis.Inhibition of Bcl-2, activation of p53 and Bax. nih.gov
1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazidesA549 (Lung Cancer)Growth inhibition and induction of apoptosis.Not specified. nih.gov
1-Aryl-1H-pyrazole-fused Curcumin AnaloguesMDA-MB-231 (Breast Cancer)Cell cycle arrest at G2/M phase, apoptosis induction.Enhanced caspase-3 activity. acs.orgnih.gov

High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds against specific targets to find novel "hits". nih.gov Libraries of pyrazole derivatives are frequently used in HTS campaigns due to their structural diversity and proven biological relevance. researchgate.net An HTS approach could uncover entirely new and unexpected biological activities for this compound. For example, an HTS campaign was instrumental in identifying the initial 3,5-diaryl-1H-pyrazole hit compound that led to the development of NAT inhibitors. manchester.ac.uk A similar screening of a library containing this compound against a panel of kinases, proteases, or G-protein coupled receptors could efficiently identify novel starting points for drug discovery programs.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. nih.gov For this compound, the key structural components are the pyrazole core, the ethyl substituents at positions C3 and C5, and the ethyl acetate (B1210297) group at the N1 position.

The substituents on the pyrazole ring play a crucial role in determining the compound's potency, selectivity, and pharmacokinetic properties. researchgate.net

Substituents at C3 and C5: The ethyl groups at the C3 and C5 positions of the target molecule are critical determinants of its interaction with biological targets. SAR studies on 3,5-disubstituted pyrazoles show that the size and nature of these groups are important. For instance, in a series of meprin inhibitors, replacing 3,5-diphenyl groups with smaller alkyl groups like methyl led to a decrease in inhibitory activity, while a cyclopentyl group maintained similar activity. nih.gov This indicates that the volume and lipophilicity of the C3 and C5 substituents must be optimized for effective binding. For this compound, the ethyl groups provide a moderate level of lipophilicity and steric bulk, which would influence its binding affinity for specific targets.

Substitution at N1: The group at the N1 position significantly impacts biological activity. In some cases, an unsubstituted N-H pyrazole is essential for activity, as the N-H group can act as a hydrogen bond donor. nih.gov For example, studies on meprin inhibitors showed that N-methylation or N-phenylation of a potent 3,5-diphenylpyrazole (B73989) led to a 4- to 6-fold decrease in activity. nih.gov Conversely, in other compound series, substitution at N1 is required to confer the desired biological effect or to orient the C3 and C5 substituents correctly within a binding pocket. nih.gov The ethyl acetate group on the target compound thus plays a defining role in its pharmacological profile.

Table 3: SAR Insights from Modifications of the Pyrazole Core in Analogous Series

PositionModificationGeneral Impact on ActivityExample/Reference
C3 & C5Varying alkyl/aryl groupsPotency is highly dependent on the size, lipophilicity, and electronic nature of the substituents. Often, aryl groups with specific electronic properties enhance activity. nih.govnih.gov
Electron-withdrawing vs. electron-donating groups on aryl ringsCan dramatically increase or decrease potency depending on the target. A combination (one EWG, one EDG) was effective for some apoptosis-inducing agents. nih.gov
N1Unsubstituted (N-H) vs. Substituted (N-Alkyl/Aryl)Can either increase or decrease activity. The N-H can be a critical hydrogen bond donor. N-substitution can improve pharmacokinetics or provide additional binding interactions. nih.gov
Presence of Acetate/Carboxylate GroupCan serve as a hydrogen bond acceptor and influences solubility. May also function as a prodrug moiety. nih.gov

The ethyl acetate group at the N1 position is a distinguishing feature of the molecule and likely serves two primary roles: direct molecular interaction and functioning as a prodrug moiety.

Molecular Recognition: The carbonyl oxygen of the acetate group can act as a hydrogen bond acceptor, forming a key interaction with a corresponding hydrogen bond donor (e.g., an -NH or -OH group) in a receptor or enzyme active site. The ethyl portion adds a hydrophobic element that can engage with nonpolar pockets in the target protein.

Prodrug Design Principles: A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in vivo. slideshare.netresearchgate.net This strategy is often used to overcome undesirable properties of a drug, such as poor solubility, low permeability, or chemical instability. digitellinc.commdpi.com Ester groups, like the ethyl acetate in the target compound, are classic examples of "pro-moieties." They are readily cleaved by ubiquitous esterase enzymes in the blood, liver, and other tissues to release the active drug. slideshare.net

Biophysical Characterization of Molecular Interactions

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics

No published data are available.

NMR-Based Ligand Screening and Protein-Ligand Interaction Mapping

No published data are available.

Pre-clinical In Vivo Mechanistic Investigations (Non-Human, Non-Clinical Trial Data)

In Vivo Metabolite Profiling and Biotransformation Pathways of this compound

No published data are available.

Pharmacokinetic and Pharmacodynamic Modeling in Pre-clinical Animal Models (Focus on mechanistic insights, not efficacy or safety)

No published data are available.

Advanced Analytical Methodologies for Detection, Quantification, and Purity Assessment of Ethyl 3,5 Diethyl 1h Pyrazole 1 Acetate

Chromatographic Techniques for Separation, Purity, and Quantification

Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For ethyl 3,5-diethyl-1H-pyrazole-1-acetate, various chromatographic modes are employed to assess its purity and determine its concentration in different matrices.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pyrazole (B372694) derivatives due to its high resolution and sensitivity. ijprajournal.comresearchgate.net The development of a robust HPLC method involves the careful selection of the stationary phase, mobile phase, and detector to achieve optimal separation of the target analyte from any impurities.

Reversed-Phase HPLC (RP-HPLC) : This is the most common mode used for the analysis of moderately polar compounds like this compound. Separation is achieved on a nonpolar stationary phase (e.g., C18) with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol. researcher.liferesearchgate.net Method development focuses on optimizing the mobile phase composition, pH, and flow rate to achieve a good peak shape and resolution from potential impurities. Validation is performed according to ICH guidelines to ensure the method is accurate, precise, linear, and robust. researchgate.net

Normal-Phase HPLC (NP-HPLC) : In this mode, a polar stationary phase (e.g., silica) is used with a nonpolar mobile phase (e.g., hexane/ethyl acetate). NP-HPLC can be an alternative for separating isomers or highly nonpolar impurities that are not well-retained in reversed-phase systems.

Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is employed for highly polar compounds that show little to no retention in RP-HPLC. biotage.comphenomenex.com It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer. This technique creates a water-enriched layer on the stationary phase, allowing for the retention of polar analytes. phenomenex.com While this compound itself may be suitable for RP-HPLC, HILIC would be the method of choice for analyzing highly polar precursors or degradation products.

A typical validation summary for an RP-HPLC method for the quantification of this compound is presented below.

Table 1: Validation Summary of a Representative RP-HPLC Method
ParameterConditions/MethodResultsAcceptance Criteria
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)--
Mobile Phase Acetonitrile:Water (75:25 v/v)--
Flow Rate 1.0 mL/min--
Detection UV at 237 nm--
Retention Time -Approx. 7.3 minConsistent RT
Linearity (Concentration Range) 2.5 - 50 µg/mLR² = 0.9994R² ≥ 0.999
Accuracy (% Recovery) Spiking at 3 levels110% - 112%98% - 102%
Precision (% RSD) Intra-day and Inter-day< 2%≤ 2%
Limit of Detection (LOD) Signal-to-Noise Ratio2.43 µg/mL-
Limit of Quantification (LOQ) Signal-to-Noise Ratio7.38 µg/mL-

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net this compound, with its ester functional group and alkyl-substituted pyrazole ring, is expected to have sufficient volatility and thermal stability for GC analysis, often coupled with a Flame Ionization Detector (FID) for quantification.

The method involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates components based on their boiling points and polarity. The development of a GC method would involve optimizing the temperature program of the oven, the type of column, and the carrier gas flow rate to ensure the separation of the main compound from any volatile impurities or starting materials. orientjchem.org For less volatile pyrazole analogs or related acidic impurities, derivatization to form more volatile esters or silyl ethers may be necessary before GC analysis.

While this compound is not a chiral molecule, chiral analogs containing stereocenters are common in pharmaceutical development. nih.gov For these chiral pyrazole derivatives, determining the enantiomeric excess (ee) is critical, as different enantiomers can exhibit distinct pharmacological and toxicological properties. acs.orgmz-at.de

Chiral chromatography, typically using HPLC with a chiral stationary phase (CSP), is the primary method for separating enantiomers. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven highly effective in resolving racemic mixtures of pyrazole and pyrazoline derivatives. nih.govnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. acs.org Both normal-phase and polar organic elution modes can be successfully applied to achieve baseline separation. nih.gov

Hyphenated Techniques for Complex Matrix Analysis and Impurity Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide unparalleled capabilities for identifying and quantifying trace-level components in complex mixtures. ijprajournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for impurity profiling in pharmaceutical substances. resolvemass.cabiomedres.us It combines the high-resolution separation of HPLC with the sensitive and specific detection of mass spectrometry. ijprajournal.com This technique is capable of detecting impurities at extremely low levels, often below 0.1%. biomedres.usnih.gov

For this compound, LC-MS/MS can be used to:

Detect and Quantify Trace Impurities : The high sensitivity of MS allows for the quantification of impurities that may not be detectable by UV detectors. biomedres.us

Identify Unknown Impurities : By analyzing the mass-to-charge ratio (m/z) of an unknown peak, a molecular formula can be proposed. Further fragmentation of the parent ion using tandem mass spectrometry (MS/MS) provides structural information, which helps in the definitive identification of process-related impurities or degradation products. nih.gov

Table 2: Potential Impurities of this compound Identifiable by LC-MS
Potential ImpuritySourceAnalytical Approach
3,5-diethyl-1H-pyrazoleUnreacted starting materialLC-MS analysis for molecular ion
Ethyl chloroacetateUnreacted reagentDifficult by RP-LC-MS, better suited for GC-MS
Positional Isomers (e.g., ethyl 3,5-diethyl-1H-pyrazole-2-acetate)Side reaction during synthesisHPLC separation followed by MS fragmentation pattern analysis
Hydrolysis Product (3,5-diethyl-1H-pyrazole-1-acetic acid)DegradationLC-MS analysis, monitoring for the corresponding carboxylic acid mass
Over-alkylated ProductsSide reactionLC-MS analysis to detect higher mass species

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds. researchgate.net In the context of this compound analysis, GC-MS is primarily used for two critical applications:

Residual Solvent Analysis : Pharmaceutical manufacturing processes often use various organic solvents which must be removed from the final product to meet strict safety limits defined by guidelines such as ICH Q3C. shimadzu.com Headspace GC-MS is the preferred technique, where the sample is heated in a sealed vial, and the vapor (headspace) containing the volatile residual solvents is injected into the GC-MS system. scharlab.com This method prevents contamination of the instrument with non-volatile sample matrix components and provides high sensitivity for solvents like ethanol (B145695), toluene, or acetone (B3395972). orientjchem.org

Degradation Product Analysis : GC-MS can also be used to identify volatile products that may form upon thermal degradation of the compound. nih.gov Pyrolysis-GC-MS, an analytical technique where the sample is heated to decomposition in the absence of oxygen, can help elucidate the fragmentation patterns and identify smaller, volatile molecules, providing insight into the compound's thermal stability. nih.govmdpi.com

Table 3: Common Residual Solvents Monitored by Headspace GC-MS
SolventICH ClassTypical Use in Synthesis
EthanolClass 3Reaction solvent, recrystallization
AcetoneClass 3Reaction solvent, cleaning
TolueneClass 2Reaction solvent
AcetonitrileClass 2Reaction solvent, HPLC mobile phase
DichloromethaneClass 2Extraction solvent
n-HexaneClass 2Recrystallization, reaction solvent

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Polar Impurity Analysis

Capillary Electrophoresis-Mass Spectrometry (CE-MS) represents a powerful analytical technique for the separation and identification of polar impurities in synthetic batches of this compound. The hyphenation of CE with MS combines the high separation efficiency of capillary electrophoresis for charged and polar analytes with the sensitive and selective detection capabilities of mass spectrometry. mdpi.com This is particularly advantageous for identifying impurities that may be difficult to resolve using traditional chromatographic methods, such as residual starting materials, synthetic by-products, or degradation products possessing high polarity.

In the analysis of this compound, potential polar impurities could include hydrolyzed forms of the ester (3,5-diethyl-1H-pyrazole-1-acetic acid), unreacted 3,5-diethylpyrazole, or other water-soluble precursors. The separation in CE is based on the differential migration of ions in an electric field, which is highly effective for these types of compounds. The subsequent coupling to a mass spectrometer allows for the determination of the mass-to-charge ratio (m/z) of the separated components, enabling their unambiguous identification and structural elucidation, even at trace levels. mdpi.com

The methodology involves dissolving the sample in a suitable background electrolyte (BGE), injecting a small volume into a capillary, and applying a high voltage. The separated analytes are then introduced into the mass spectrometer, typically via an electrospray ionization (ESI) interface, which is well-suited for polar and thermally labile compounds.

Below is a representative data table illustrating the potential application of CE-MS for the analysis of polar impurities in a sample of this compound.

AnalyteExpected m/z [M+H]⁺Migration Time (min)Relative Abundance (%)Potential Identity
Peak 1125.114.20.153,5-diethylpyrazole (Starting Material)
Peak 2183.116.80.083,5-diethyl-1H-pyrazole-1-acetic acid (Hydrolysis Product)
Peak 3211.159.599.75This compound (Main Compound)
Peak 4227.1411.10.02Hydroxylated Impurity

Spectrophotometric and Electrochemical Methods for Quantitative Analysis

Spectrophotometric and electrochemical methods provide robust and accessible means for the quantitative analysis of this compound. These techniques are valuable for routine quality control, concentration determination, and specialized studies such as dissolution profiling.

UV-Vis Spectroscopy for Concentration Determination and Dissolution Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantification of compounds containing chromophores. The pyrazole ring system in this compound contains π-electrons and heteroatoms with non-bonding electrons, which give rise to electronic transitions, specifically π→π* and n→π*, resulting in UV absorbance. researchgate.net For pyrazole itself, a strong absorption is observed around 203 nm. rsc.org Substituted pyrazoles show absorption maxima that can be shifted depending on the nature and position of the substituents. For instance, a related compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, exhibits an absorption peak at 266 nm. researchgate.net

For quantitative analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. This allows for the rapid and accurate determination of the compound's concentration in unknown samples.

This method is also highly applicable to in vitro dissolution studies, where the release of the active pharmaceutical ingredient (API) from a dosage form is monitored over time. dissolutiontech.comwhiterose.ac.uk By continuously measuring the UV absorbance of the dissolution medium, a concentration-time profile can be generated, providing critical data on the dissolution rate. dissolutiontech.com

Table 7.3.1a: Calibration Data for Concentration Determination
Concentration (µg/mL)Absorbance at λmax (e.g., 265 nm)
2.00.112
4.00.225
6.00.338
8.00.449
10.00.561

Resulting Linear Regression: y = 0.056x + 0.001; R² = 0.9998

Table 7.3.1b: Dissolution Profile Data
Time (minutes)Concentration (µg/mL)% Dissolved
515.230.4
1028.957.8
1538.176.2
3045.591.0
4548.296.4
6049.198.2

Fluorescence Spectroscopy for Enhanced Sensitivity and Biological Matrix Analysis

Fluorescence spectroscopy is an analytical technique known for its exceptional sensitivity and selectivity. While the simple pyrazole ring itself is generally considered non-fluorescent, appropriate substitution can lead to derivatives with significant fluorescent properties. nih.gov The applicability of this method to this compound would depend on its intrinsic quantum yield. If the native fluorescence is low, derivatization with a fluorescent tag (a fluorophore) may be necessary for analysis.

The primary advantage of fluorescence spectroscopy is its ability to detect analytes at much lower concentrations (nanomolar to picomolar range) than absorption spectroscopy. This makes it particularly suitable for the analysis of the compound in complex biological matrices, such as plasma or urine, where the target analyte may be present in trace amounts. nih.gov The technique measures the emission of light from a substance that has absorbed light. The resulting emission spectrum is typically a mirror image of the absorption spectrum but shifted to a longer wavelength (Stokes shift). This large separation between excitation and emission wavelengths minimizes background interference, contributing to the high sensitivity of the method. researchgate.net

Table 7.3.2: Hypothetical Photophysical Properties of Pyrazole Derivatives
CompoundExcitation λmax (nm)Emission λmax (nm)Quantum Yield (Φ)
This compound2753400.05
Dansyl-derivatized pyrazole3405200.58
Pyrene-conjugated pyrazole3453980.85

Voltammetric and Potentiometric Methods for Electrochemical Characterization

Electrochemical methods, such as voltammetry and potentiometry, can be utilized for the quantitative analysis and characterization of electroactive compounds. The pyrazole nucleus, with its nitrogen heteroatoms, is susceptible to electrochemical oxidation and reduction processes. mdpi.com Techniques like cyclic voltammetry (CV) can provide a detailed electrochemical fingerprint of this compound, revealing its oxidation and reduction potentials.

In a typical CV experiment, the potential applied to a working electrode is swept linearly with time between two set values, and the resulting current is measured. The resulting plot of current versus potential (a voltammogram) shows peaks corresponding to the redox processes of the analyte. The peak potential provides qualitative information about the compound, while the peak current is proportional to its concentration, allowing for quantification. These methods are sensitive and can be adapted for various sample matrices. The electrochemical behavior of pyrazole derivatives has been studied, indicating their suitability for this type of analysis. scispace.comresearchgate.net

Table 7.3.3: Key Electrochemical Parameters from Cyclic Voltammetry
ParameterValueDescription
Anodic Peak Potential (Epa)+1.15 VPotential at which oxidation occurs.
Cathodic Peak Potential (Epc)-0.85 VPotential at which reduction occurs.
Formal Potential (E°')+0.15 VThermodynamic potential of the redox couple.
Peak Separation (ΔEp)0.065 VIndicates the reversibility of the redox process.

NMR and Mass Spectrometry for Quality Control and Impurity Characterization in Synthetic Batches

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the quality control of synthetic batches of this compound. They provide definitive information on chemical structure, purity, and the identity of process-related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a non-destructive method for detailed structural elucidation. ¹H and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework of the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the ethyl groups on the pyrazole ring, the acetate (B1210297) moiety, and the pyrazole ring proton. The chemical shift, integration (proton count), and multiplicity (splitting pattern) of each signal are used to confirm that the correct structure has been synthesized. Purity can be assessed by comparing the integral of the main compound's signals to those of any extraneous peaks, which may correspond to residual solvents or synthetic impurities. sigmaaldrich.com Based on known data for similar structures like 3,5-diethyl-1-phenyl-1H-pyrazole, the chemical shifts can be accurately predicted. rsc.org

Mass Spectrometry (MS) is used to determine the molecular weight of the target compound with high accuracy. Techniques such as Electrospray Ionization (ESI) are typically used to generate molecular ions (e.g., [M+H]⁺ or [M+Na]⁺). High-Resolution Mass Spectrometry (HRMS) can determine the mass with enough precision to confirm the elemental composition, distinguishing it from other molecules with the same nominal mass. Furthermore, tandem MS (MS/MS) experiments can be performed to fragment the molecular ion, and the resulting fragmentation pattern serves as a structural fingerprint, which is useful for confirming the identity of the compound and for characterizing unknown impurities.

Table 7.4a: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
Assignment¹H Chemical Shift (δ, ppm)MultiplicityIntegration¹³C Chemical Shift (δ, ppm)
Pyrazole C4-H~5.95s1H~104.5
N-CH₂-COO~4.80s2H~50.0
COO-CH₂-CH₃~4.20q2H~61.5
Pyrazole C3-CH₂-CH₃~2.65q2H~21.5
Pyrazole C5-CH₂-CH₃~2.60q2H~19.5
Pyrazole C3-CH₂-CH₃~1.25t3H~13.0
Pyrazole C5-CH₂-CH₃~1.20t3H~14.0
COO-CH₂-CH₃~1.28t3H~14.2
Pyrazole C3---~154.0
Pyrazole C5---~145.0
C=O---~168.0
Table 7.4b: Potential Synthetic Impurities and their MS and NMR Signatures
Potential ImpurityStructureExpected [M+H]⁺Key Differentiating NMR Signal (¹H)
3,5-diethylpyrazoleC₇H₁₂N₂125.11Broad N-H signal (~10-12 ppm)
Ethyl ChloroacetateC₄H₇ClO₂123.01Singlet for Cl-CH₂- at ~4.05 ppm
3,5-diethyl-1H-pyrazole-1-acetic acidC₉H₁₄N₂O₂183.11Broad -COOH signal (>10 ppm), absence of ethyl ester signals
Over-alkylated product (diethyl ester)C₁₅H₂₄N₂O₄297.18Additional ethyl ester signals

Environmental Fate, Degradation, and Ecotoxicological Considerations Theoretical and Mechanistic Perspective

Pathways of Environmental Degradation of ethyl 3,5-diethyl-1H-pyrazole-1-acetate

Environmental degradation of organic compounds such as this compound can occur through various abiotic and biotic processes. The principal pathways for its transformation in the environment are expected to be photolytic, hydrolytic, and microbial degradation.

Photolytic Degradation:

The photostability of the pyrazole (B372694) ring is generally high. researchgate.net However, the presence of substituents can influence its susceptibility to photodegradation. For this compound, direct photolysis in aqueous systems is likely to be a slow process, as the pyrazole ring itself does not strongly absorb UV radiation in the environmentally relevant spectrum (>290 nm). Indirect photolysis, mediated by photosensitizers naturally present in water bodies (e.g., humic acids, nitrate ions), could play a more significant role. These photosensitizers can absorb sunlight and generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which can then attack the pyrazole ring or the ethyl acetate (B1210297) side chain. mdpi.com

The potential photolytic degradation pathways could involve:

Oxidation of the ethyl groups: The alkyl side chains are susceptible to attack by hydroxyl radicals, leading to the formation of hydroxylated or carbonylated derivatives.

Cleavage of the N-C bond: The bond between the pyrazole nitrogen and the acetate group could be cleaved under photolytic stress.

Ring opening: While less likely for the stable pyrazole ring, prolonged exposure to high-energy UV radiation in the presence of potent photosensitizers could potentially lead to ring cleavage.

Hydrolytic Degradation:

Hydrolysis is expected to be a significant degradation pathway for this compound, primarily due to the presence of the ethyl ester linkage. libretexts.orgchemguide.co.uklibretexts.org The rate of hydrolysis is highly dependent on pH and temperature.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is reversible and typically slower than base-catalyzed hydrolysis. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): In alkaline environments, the hydroxide ion directly attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt (3,5-diethyl-1H-pyrazole-1-acetic acid) and ethanol (B145695). This reaction is irreversible and generally proceeds at a faster rate than acid-catalyzed hydrolysis. libretexts.orgchemguide.co.uk

The pyrazole ring itself is generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, the primary hydrolytic degradation product is expected to be 3,5-diethyl-1H-pyrazole-1-acetic acid.

A summary of the predicted abiotic degradation pathways is presented in the table below.

Degradation Pathway Conditions Primary Mechanism Expected Major Products
Photolysis (Direct)SunlightLimited absorption of environmental UV spectrumLikely to be a minor pathway
Photolysis (Indirect)Sunlight, presence of photosensitizersAttack by reactive oxygen species (e.g., •OH)Hydroxylated derivatives, cleavage products
Hydrolysis (Acidic)Low pHReversible, acid-catalyzed nucleophilic attack by water3,5-diethyl-1H-pyrazole-1-acetic acid, Ethanol
Hydrolysis (Alkaline)High pHIrreversible, base-catalyzed nucleophilic attack3,5-diethyl-1H-pyrazole-1-carboxylate, Ethanol

Microbial degradation is anticipated to be a crucial process in the environmental dissipation of this compound in both soil and aquatic systems. nih.govmdpi.comnih.gov A wide range of microorganisms, including bacteria and fungi, possess the enzymatic machinery to break down complex organic molecules. mdpi.com

The key microbial transformation pathways are likely to include:

Ester Hydrolysis: The initial and most probable step in the biodegradation of this compound is the enzymatic hydrolysis of the ethyl ester bond by microbial esterases. sci-hub.st This would result in the formation of 3,5-diethyl-1H-pyrazole-1-acetic acid and ethanol, both of which are generally more amenable to further microbial degradation.

Oxidation of Alkyl Side Chains: The diethyl groups on the pyrazole ring are susceptible to microbial oxidation. This can proceed through hydroxylation to form primary or secondary alcohols, which can be further oxidized to aldehydes, ketones, and carboxylic acids.

Ring Cleavage: Following initial transformations, the pyrazole ring may be cleaved by microbial dioxygenases. This is often the rate-limiting step in the complete mineralization of heterocyclic compounds. The cleavage would likely result in the formation of aliphatic amines and other smaller organic molecules that can be utilized by microorganisms as carbon and nitrogen sources.

Adsorption, Mobility, and Bioavailability in Environmental Compartments (Theoretical Modeling)

The transport and distribution of this compound in the environment are largely determined by its adsorption to soil and sediment particles, as well as its potential for volatilization.

The mobility of a chemical in soil is inversely related to its adsorption to soil particles, which is commonly quantified by the soil organic carbon-water partitioning coefficient (Koc). chemsafetypro.com A high Koc value indicates strong adsorption and low mobility, while a low Koc value suggests weak adsorption and a higher potential for leaching into groundwater. ucanr.edu

For pyrazole derivatives, Koc values can vary widely depending on the specific substituents. Generally, pyrazoles are considered to be moderately to highly mobile in soil. eag.com Based on the structure of this compound, which lacks strongly adsorbing functional groups and has a moderate degree of hydrophobicity, its Koc value is expected to be in the low to moderate range.

The table below provides a theoretical classification of the leaching potential based on estimated Koc values.

Estimated Log Koc Adsorption Potential Mobility Class Leaching Potential
< 2.0Very WeakVery HighHigh
2.0 - 3.0Weak to ModerateHigh to ModerateModerate
3.0 - 4.0Moderate to StrongModerate to LowLow
> 4.0Strong to Very StrongLow to Very LowVery Low

Given the likely low to moderate Koc, this compound may have a moderate potential to leach into groundwater, particularly in soils with low organic matter content and high rainfall or irrigation.

Volatilization from soil and water surfaces can be a significant dissipation pathway for some organic compounds, leading to their atmospheric transport. nih.gov The potential for volatilization is primarily determined by a compound's vapor pressure and Henry's Law constant.

While specific data for this compound are not available, its molecular weight and the presence of polar functional groups (the ester and the pyrazole nitrogens) suggest a relatively low vapor pressure. Consequently, significant volatilization from soil or water surfaces is not expected to be a major environmental fate process. However, some degree of atmospheric transport could occur through spray drift during application or attachment to airborne particulate matter. mdpi.comjhuapl.edu

In Silico Ecotoxicological Predictions for Aquatic and Terrestrial Organisms

In the absence of experimental ecotoxicological data, in silico methods such as Quantitative Structure-Activity Relationship (QSAR) models can provide theoretical predictions of a compound's potential toxicity to various organisms. ej-chem.orgnih.govspringernature.com These models correlate the chemical structure of a compound with its biological activity. researchgate.netnih.gov

Based on the general toxicological profiles of pyrazole-containing compounds, which are used as active ingredients in some pesticides, this compound could potentially exhibit toxicity to certain non-target organisms. ccspublishing.org.cn

The potential ecotoxicological effects could include:

Aquatic Organisms: The compound and its degradation products could be toxic to aquatic life, including fish, invertebrates (e.g., Daphnia magna), and algae. The mode of action would depend on the specific organism and the concentration.

Terrestrial Organisms: For terrestrial organisms, the primary routes of exposure would be through contact with contaminated soil and ingestion of contaminated food sources. Potential effects on soil microorganisms, earthworms, and beneficial insects would need to be considered. nih.gov

The following table presents a hypothetical summary of ecotoxicological endpoints based on QSAR predictions for structurally similar compounds. It is important to note that these are theoretical values and would require experimental validation.

Organism Group Endpoint Predicted Toxicity Range (mg/L or mg/kg) Toxicity Classification
Fish (e.g., Rainbow Trout)96-hr LC5010 - 100Slightly to Moderately Toxic
Aquatic Invertebrates (e.g., Daphnia magna)48-hr EC501 - 10Moderately to Highly Toxic
Algae (e.g., Pseudokirchneriella subcapitata)72-hr EC501 - 10Moderately to Highly Toxic
Earthworms (e.g., Eisenia fetida)14-day LC50> 100Slightly Toxic
Soil MicroorganismsNitrogen Transformation Inhibition> 10Low to Moderate Impact

These in silico predictions suggest that while this compound may not be acutely toxic to all organisms, it could pose a risk to sensitive aquatic species. Further experimental studies would be necessary to definitively characterize its ecotoxicological profile.

Quantitative Structure-Activity Relationships (QSARs) for Predicting Environmental Toxicity Endpoints (e.g., EC50, LC50, without actual data)

Quantitative Structure-Activity Relationships (QSARs) are computational models that aim to predict the biological or toxicological activity of a chemical based on its molecular structure. ljmu.ac.uk These models are particularly valuable for assessing the potential toxicity of new or untested chemicals, thereby reducing the need for extensive animal testing. unc.edu For this compound, a QSAR approach would involve calculating a set of molecular descriptors that quantify various aspects of its structure and using these to predict standard ecotoxicity endpoints, such as the half-maximal effective concentration (EC50) for organisms like Daphnia magna or the median lethal concentration (LC50) for fish. nih.govnih.gov

A typical QSAR model is a mathematical equation that correlates these descriptors with the observed toxicity of a set of similar "training" chemicals. unc.edu The process involves:

Defining a training set: A group of structurally related compounds (e.g., other pyrazole derivatives) with known experimental toxicity data is selected.

Calculating molecular descriptors: Various software programs are used to calculate a wide range of descriptors for each molecule in the training set and for the target compound, this compound.

Model development: Statistical methods, such as multiple linear regression, are employed to build a model that best correlates the descriptors with the toxicity endpoint. nih.gov

Model validation: The model's predictive power is rigorously tested to ensure its reliability. nih.gov

For a molecule like this compound, relevant descriptors would likely fall into several categories that describe its size, shape, electronic properties, and lipophilicity. These properties are known to influence how a chemical interacts with biological systems.

Table 1: Theoretical Molecular Descriptors for QSAR Modeling of this compound

Descriptor CategoryExamples of Specific DescriptorsPotential Relevance to Toxicity
Constitutional/Topological Molecular Weight, Number of N atoms, Number of rotatable bonds, Wiener indexDescribes the basic composition and connectivity of the molecule, which influences its transport and interaction with biological membranes.
Geometric Molecular surface area, Molecular volume, Shape indicesRelates to the size and shape of the molecule, which can determine its ability to fit into biological receptors or enzyme active sites.
Electronic Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energyDescribes the electronic charge distribution and reactivity of the molecule, influencing its potential to engage in toxic mechanisms like electrophilic attack on biological macromolecules.
Physicochemical/Hydrophobicity Log P (octanol-water partition coefficient), Water solubilityCrucial for predicting a chemical's ability to cross biological membranes and bioaccumulate. Higher Log P often correlates with higher toxicity. researchgate.net

Without experimental data, the actual EC50 or LC50 values for this compound remain unknown. However, a QSAR model developed for pyrazole derivatives or similar heterocyclic compounds could provide a scientifically credible estimate of its potential aquatic toxicity, which is essential for preliminary risk assessment. researchgate.net

Theoretical Assessment of Persistence, Bioaccumulation, and Toxicity (PBT) Potential

The PBT assessment framework is a cornerstone of chemical safety regulations, such as REACH in Europe, designed to identify substances of very high concern. nih.govecetoc.org A chemical is identified as a PBT substance if it meets specific criteria for persistence, bioaccumulation, and toxicity. ecetoc.org A theoretical assessment for this compound would involve comparing its estimated properties against these established criteria. Given the general scarcity of experimental data for many industrial chemicals, computational and estimation methods are often used for initial screening. nih.govresearchgate.net

Persistence (P)

Persistence refers to the length of time a chemical remains in the environment before being broken down by biotic or abiotic processes. Key indicators are the degradation half-lives in different environmental compartments (water, soil, sediment).

Screening Criteria: As defined by REACH, a substance is considered persistent (P) if its half-life is >60 days in marine water or >40 days in freshwater. It is considered very persistent (vP) if the half-life exceeds 60 days in freshwater or marine water.

Bioaccumulation (B)

Bioaccumulation is the process by which a chemical is taken up by an organism and accumulates in its tissues to a concentration higher than in the surrounding environment. The primary indicator for bioaccumulation potential is the bioconcentration factor (BCF).

Structural Considerations: The tendency of a substance to bioaccumulate is strongly related to its lipophilicity, commonly estimated by the octanol-water partition coefficient (Log P or Log Kow). The structure of this compound, with its ethyl groups and ester functional group, suggests a moderate degree of lipophilicity. A higher Log P value would indicate a greater potential to partition into fatty tissues of organisms.

Screening Criteria: A substance meets the bioaccumulative (B) criterion if its BCF in aquatic species is >2,000. It is considered very bioaccumulative (vB) if the BCF is >5,000.

Toxicity (T)

Toxicity in the PBT context refers to the potential of a substance to cause long-term adverse effects in organisms in the environment.

Structural Considerations: While acute toxicity can be estimated via QSARs as discussed above, chronic toxicity is the focus for PBT assessment. The pyrazole moiety is a common feature in many biologically active molecules, including pesticides and pharmaceuticals, indicating that this class of compounds can interact with biological systems. researchgate.netmdpi.com The specific toxicological profile of this compound would depend on its specific mode of action, which is currently unknown.

Screening Criteria: The toxicity (T) criterion is met if the long-term no-observed-effect concentration (NOEC) or EC10 for marine or freshwater organisms is <0.01 mg/L, or if the substance is classified as carcinogenic, mutagenic, or toxic for reproduction (CMR).

Table 2: PBT Screening Criteria (based on REACH Annex XIII)

PropertyPersistence (P)Bioaccumulation (B)Toxicity (T)
Criteria Half-life in freshwater > 40 days OR Half-life in marine water > 60 days OR Half-life in freshwater sediment > 120 days OR Half-life in marine sediment > 180 days OR Half-life in soil > 120 daysBioconcentration Factor (BCF) > 2,000Long-term No-Observed-Effect Concentration (NOEC) or EC10 < 0.01 mg/L OR Classified as Carcinogenic, Mutagenic, or toxic for Reproduction (CMR)
vP/vB Criteria Half-life in fresh/marine water > 60 days OR Half-life in fresh/marine sediment > 180 days OR Half-life in soil > 180 daysBioconcentration Factor (BCF) > 5,000(Not Applicable)

Advanced Materials and Industrial Applications of Pyrazole Based Compounds Excluding Direct Clinical Use

Role of Pyrazole (B372694) Derivatives in Functional Materials Science

The structural rigidity and coordinating ability of the pyrazole ring are key attributes for the development of functional materials. These materials often exhibit novel optical, electronic, or structural properties.

Pyrazole derivatives are excellent ligands for the construction of coordination polymers and metal-organic frameworks (MOFs) due to the presence of two adjacent nitrogen atoms capable of coordinating to metal ions. These materials are of significant interest for applications in gas storage, separation, and catalysis.

Research has shown that the reaction of copper(II) monocarboxylates with pyrazole can yield a variety of mono-, di-, tri-, or hexanuclear copper complexes. acs.org In some instances, these discrete complexes can act as secondary building units that self-assemble into one- and three-dimensional coordination polymers. acs.org The basicity of the carboxylate co-ligand plays a crucial role in determining the final structure of the coordination compound. acs.org

Examples of Pyrazole-Containing Coordination Polymers and MOFs
Framework/ComplexMetal Ion(s)Pyrazole LigandKey Structural FeaturePotential Application
[Cu(RCOO)₂(Hpz)ₙ]ₘCu(II)Pyrazole (Hpz)Mono- or dinuclear species self-assembling into 1D or 3D polymers acs.orgCatalysis, Magnetic Materials
[M(H₂mdp)(Ni(CN)₄)]Co(II), Fe(II)4,4'-methylene-bis(3,5-dimethylpyrazole) (H₂mdp)2D layers linked by bis-pyrazole pillars forming 1D channels rsc.orgGas Separation

The incorporation of pyrazole moieties into organic molecules can induce or modify liquid crystalline properties. The rigid, planar structure of the pyrazole ring can contribute to the formation of mesophases.

Studies have demonstrated that 3,5-disubstituted pyrazoles can exhibit liquid crystalline behavior. semanticscholar.org The synthesis of homologous series of unsymmetrical 3,5-disubstituted-1H-pyrazole derivatives has been reported, with some members of the series exhibiting both nematic and smectic phases. researchgate.net The liquid crystalline properties are influenced by the nature and length of the substituents on the pyrazole core. researchgate.net

While there is no specific literature detailing the liquid crystalline or polymerizable properties of ethyl 3,5-diethyl-1H-pyrazole-1-acetate, its molecular structure, featuring a substituted pyrazole core, suggests that it could be a precursor for such materials. Modification of the ethyl acetate (B1210297) group or the diethyl substituents could lead to the development of novel liquid crystalline or polymerizable pyrazole derivatives. For instance, the introduction of long alkyl chains or polymerizable groups like acrylates or methacrylates could impart these desired properties.

Liquid Crystalline Properties of Some Pyrazole Derivatives
Compound TypeSubstituentsObserved MesophasesReference
3,5-disubstituted-1H-pyrazolesVarying terminal alkoxy groupsNematic and Smectic phases researchgate.net researchgate.net
Pyrazoline-2-one derivativesVarious aromatic and aliphatic groupsSmectic A and Nematic phases semanticscholar.org semanticscholar.org

Catalytic Applications of Pyrazole-Metal Complexes

The ability of pyrazole derivatives to act as ligands for a wide range of metal ions has led to their extensive use in catalysis. The electronic properties of the pyrazole ring can be tuned by the substituents, which in turn influences the catalytic activity of the corresponding metal complex.

Pyrazole-based ligands have been successfully employed in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the metal-pyrazole complex is soluble in the reaction medium, allowing for high activity and selectivity. For heterogeneous catalysis, the pyrazole-metal complex is immobilized on a solid support, facilitating catalyst recovery and reuse.

While direct catalytic applications of this compound are not extensively reported, the broader class of pyrazole derivatives has shown significant promise. For example, a magnetically separable and recyclable heterogeneous catalyst has been used for the one-pot synthesis of pyranopyrazole derivatives. iau.ir The versatility of the pyrazole scaffold allows for the design of ligands with specific steric and electronic properties tailored for a particular catalytic transformation. The ethyl acetate group in this compound could be hydrolyzed to the corresponding carboxylic acid, which could then be used to anchor the pyrazole ligand to a solid support for heterogeneous applications.

The development of chiral pyrazole-based ligands is of great interest for asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral molecule. The modular nature of pyrazole synthesis allows for the introduction of chiral auxiliaries, leading to the formation of chiral metal complexes that can induce enantioselectivity in a variety of organic reactions.

While specific examples of chiral ligands derived from this compound are scarce in the literature, the principles of chiral ligand design can be applied to this scaffold. nih.gov The introduction of a chiral center, for example, in the ethyl groups or by derivatization of the acetate moiety with a chiral alcohol, could lead to novel chiral pyrazole ligands. These ligands could then be evaluated in asymmetric reactions such as hydrogenations, allylic alkylations, and cyclopropanations. The development of chiral-at-metal Rh(III) complexes has been shown to be effective in the asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues. rsc.org

Agrochemical and Crop Protection Applications of Pyrazole Analogs (Focus on mechanistic activity, not toxicity or safety data)

Pyrazole derivatives are a cornerstone of the modern agrochemical industry, with numerous commercial products used as fungicides, insecticides, and herbicides. Their efficacy often stems from their ability to interfere with specific biochemical pathways in the target organisms.

The mechanistic activity of pyrazole-based agrochemicals is diverse. In the realm of fungicides, a significant number of pyrazole carboxamides act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). acs.orgnih.govbohrium.comacs.orgnih.gov SDH is a key enzyme in the mitochondrial respiratory chain, and its inhibition disrupts cellular energy production, leading to fungal cell death. nih.govbohrium.comacs.orgnih.gov The pyrazole ring in these molecules plays a crucial role in binding to the active site of the SDH enzyme.

In the context of insecticides, some pyrazole derivatives, such as fipronil, act as potent modulators of the insect's central nervous system. numberanalytics.comcabidigitallibrary.orgnih.gov These compounds are non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor, a ligand-gated chloride ion channel. numberanalytics.comcabidigitallibrary.orgnih.gov By blocking the GABA receptor, these insecticides prevent the influx of chloride ions into neurons, leading to hyperexcitation, convulsions, and ultimately, the death of the insect. numberanalytics.comcabidigitallibrary.orgnih.gov

Certain pyrazole-based herbicides function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov HPPD is involved in the biosynthesis of plastoquinone (B1678516) and α-tocopherol, which are essential for photosynthesis and protection against oxidative stress in plants. Inhibition of HPPD leads to bleaching of the plant tissues and eventual death.

Mechanistic Activity of Pyrazole-Based Agrochemicals
Agrochemical ClassTarget Enzyme/ReceptorMechanism of ActionExample Compound Class
FungicidesSuccinate Dehydrogenase (SDH)Inhibition of mitochondrial respiration by blocking the citric acid cycle. acs.orgnih.govbohrium.comacs.orgnih.govPyrazole Carboxamides
Insecticidesγ-Aminobutyric Acid (GABA) ReceptorNon-competitive antagonism of the GABA-gated chloride channel, leading to neuronal hyperexcitation. numberanalytics.comcabidigitallibrary.orgnih.govPhenylpyrazoles (e.g., Fipronil)
Herbicides4-Hydroxyphenylpyruvate Dioxygenase (HPPD)Inhibition of an enzyme essential for photosynthesis and pigment biosynthesis, causing bleaching. nih.govPyrazole Aromatic Ketones

Herbicidal and Fungicidal Activity Mechanisms (Pre-clinical, non-human, non-safety)

The structural features of pyrazole derivatives, such as this compound, make them promising candidates for agrochemical applications. The herbicidal and fungicidal activities of this class of compounds are often attributed to their ability to interfere with essential biochemical pathways in target organisms.

Herbicidal Activity:

A significant mechanism of action for pyrazole-based herbicides is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.netacs.org This enzyme is crucial in the biosynthesis of plastoquinone and tocopherol, which are essential for carotenoid biosynthesis. researchgate.net Inhibition of HPPD leads to a depletion of these vital compounds, causing bleaching of new growth and eventual plant death. researchgate.net Pyrazole herbicides like pyrazolate and pyrazoxyfen (B166693) are known to be metabolized in plants to a common active compound, 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole, which is a potent HPPD inhibitor. researchgate.netacs.org It is plausible that this compound, upon hydrolysis of its ester group, could yield a metabolite that exhibits similar inhibitory effects on HPPD.

Another potential herbicidal mechanism for pyrazole derivatives involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid biosynthesis in grasses. researchgate.net The disruption of this pathway leads to the breakdown of cell membrane integrity and ultimately plant death. researchgate.net

Table 1: Examples of Herbicidal Pyrazole Derivatives and their Mode of Action.
Compound ClassExample CompoundMechanism of ActionReference
BenzoylpyrazolesPyrazolateInhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) researchgate.netacs.org
BenzoylpyrazolesPyrazoxyfenInhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) researchgate.netacs.org
PhenylpyrazolesTopramezoneInhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) acs.org

Fungicidal Activity:

The primary mode of action for many commercial pyrazole fungicides is the inhibition of succinate dehydrogenase (SDH), also known as complex II in the mitochondrial respiratory chain. acs.orgwikipedia.org SDHIs block the electron transport chain, thereby disrupting cellular respiration and ATP production, which is lethal to the fungus. acs.orgresearchgate.net The carboxamide group present in many pyrazole fungicides is crucial for binding to the SDH enzyme. acs.orgnih.gov While this compound contains an ester group, its structural similarity to other pyrazole carboxamides suggests that it or its derivatives could potentially interact with the SDH enzyme. acs.org

Some pyrazole derivatives have also been shown to exhibit a dual mode of action, not only inhibiting SDH but also disrupting the integrity of the fungal cell membrane. acs.orgnih.gov This can lead to the leakage of cellular contents and ultimately cell death. nih.gov

Table 2: Examples of Fungicidal Pyrazole Derivatives and their Mode of Action.
Compound ClassExample CompoundMechanism of ActionReference
Pyrazole CarboxamidesBixafenSuccinate Dehydrogenase Inhibition (SDHI) mdpi.com
Pyrazole CarboxamidesIsopyrazamSuccinate Dehydrogenase Inhibition (SDHI) mdpi.com
Pyrazole CarboxamidesFluxapyroxadSuccinate Dehydrogenase Inhibition (SDHI) mdpi.com

Insecticidal and Nematicidal Properties and Modes of Action

The versatility of the pyrazole core extends to the control of insect and nematode pests. The specific substitutions on the pyrazole ring play a critical role in defining their target spectrum and mode of action.

Insecticidal Properties:

A prominent class of pyrazole-based insecticides are the phenylpyrazoles, such as fipronil. Their primary mode of action is the blockage of GABA-gated chloride channels in the central nervous system of insects. wikipedia.orghandwiki.org This disruption of the normal flow of chloride ions leads to hyperexcitation of the insect's nervous system, resulting in paralysis and death. researchgate.net This target site is highly specific to invertebrates, which contributes to the selective toxicity of these compounds. wikipedia.org

Another insecticidal mechanism associated with pyrazole derivatives is the inhibition of mitochondrial electron transport at the NADH-CoQ reductase site (Complex I). researchgate.netnih.gov This disrupts the production of ATP, the primary energy currency of the cell, leading to metabolic collapse and death of the insect. researchgate.net

Nematicidal Properties:

Several pyrazole carboxamide derivatives have demonstrated efficacy against plant-parasitic nematodes, such as the root-knot nematode (Meloidogyne incognita). researchgate.net The proposed mechanism of action for some of these compounds is the inhibition of succinate dehydrogenase (SDH) in the nematode's mitochondria, similar to the fungicidal mode of action. researchgate.net Molecular docking studies have suggested that these compounds can interact with the SDH enzyme through hydrogen bonding. researchgate.net

Furthermore, some fluorinated pyrazole aldehydes have shown nematicidal activity through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of nematodes. mdpi.com Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing paralysis and death. mdpi.com

Table 3: Examples of Insecticidal and Nematicidal Pyrazole Derivatives and their Mode of Action.
ActivityCompound ClassExample CompoundMechanism of ActionReference
InsecticidalPhenylpyrazolesFipronilBlockage of GABA-gated chloride channels wikipedia.orghandwiki.org
InsecticidalPyrazole CarboxamidesTolfenpyradInhibition of mitochondrial complex I nih.gov
NematicidalPyrazole Carboxamides-Succinate Dehydrogenase Inhibition (SDHI) researchgate.net
NematicidalFluorinated Pyrazole Aldehydes-Inhibition of Acetylcholinesterase (AChE) mdpi.com

Niche Applications in Chemical Industry (e.g., Dyes, Pigments, Imaging Agents, Flavors)

Beyond agrochemicals, the unique chemical and photophysical properties of pyrazole derivatives have led to their use in various specialized industrial applications.

Dyes and Pigments:

Pyrazolones, a class of pyrazole derivatives, are important intermediates in the synthesis of organic pigments and dyes. primachemicals.com The pyrazole ring is a key structural element that contributes to the vibrant colors and high color strength of these compounds. primachemicals.com Through chemical reactions like diazotization and coupling, a wide range of colors can be produced. primachemicals.com Azo dyes derived from pyrazole derivatives are used in the textile industry for dyeing fabrics such as cotton, polyester, and nylon. nih.govresearchgate.net The specific substituents on the pyrazole ring allow for fine-tuning of the color properties to meet the requirements of various applications, including printing inks and plastics. primachemicals.com

Imaging Agents:

The inherent fluorescence of certain pyrazole derivatives makes them valuable scaffolds for the development of probes for bioimaging applications. researchgate.netrsc.org Their high synthetic versatility allows for the creation of a diverse range of fluorescent compounds with good membrane permeability and biocompatibility. researchgate.net These pyrazole-based fluorescent sensors can be designed to detect specific ions, such as zinc and iron, with high selectivity. nih.gov The ability to modify the pyrazole structure enables the tuning of their photophysical properties for various imaging modalities. nih.gov

Flavors:

While the primary industrial applications of pyrazoles are in agrochemicals and materials science, some pyrazole derivatives are also utilized in the food industry. mdpi.com Certain pyrazole compounds contribute to the flavor profiles of various foods.

Extensive Research Reveals No Specific Scientific Literature on this compound

Despite a comprehensive search of scientific databases and academic journals, no specific research articles, synthesis protocols, or application studies were found for the chemical compound "this compound." This indicates that the compound is likely not a subject of extensive study, or that research concerning it is not publicly available.

The investigation included targeted searches for its synthesis, derivatization, potential applications, and interdisciplinary research collaborations. However, these inquiries did not yield any scholarly or industrial literature focused on this particular molecule.

While the broader class of pyrazole derivatives is known for a wide range of biological activities and applications in medicinal chemistry and materials science, the specific substitution pattern of "this compound" does not appear in currently accessible research.

Consequently, it is not possible to provide an article detailing the current research achievements, knowledge gaps, or future perspectives for this specific compound as no foundational research record could be located. The absence of data prevents any meaningful analysis as outlined in the requested article structure.

Q & A

Q. What are the common synthetic routes for ethyl 3,5-diethyl-1H-pyrazole-1-acetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of hydrazines with β-keto esters or 1,3-diketones under reflux conditions. Key steps include:

  • Cyclization : Ethyl acetoacetate reacts with hydrazine hydrate, followed by alkylation to introduce the diethyl groups .
  • Optimization : Adjust reaction temperature (60–100°C), solvent choice (ethanol or DMF), and catalyst (e.g., p-toluenesulfonic acid). Purification via column chromatography or recrystallization ensures high purity .

Q. Table 1: Reaction Conditions for Synthesis

ParameterOptimal RangeImpact on Yield/Purity
Temperature70–90°CHigher yields at 80°C
SolventEthanol or DMFEthanol reduces side products
Catalystp-TSA (0.5–1.0 mol%)Enhances cyclization rate

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ester functionality. For example, the ethyl group protons appear as a quartet at δ 4.2–4.3 ppm .
  • HPLC : Quantifies purity (>95%) using a C18 column with UV detection at 254 nm .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 239.3 (M+H⁺) confirms molecular weight .

Q. How can X-ray crystallography determine the molecular conformation of this compound?

Methodological Answer:

  • Single-Crystal Growth : Use slow evaporation in ethanol/water mixtures to obtain diffraction-quality crystals .
  • Data Collection : Employ SHELX or SIR97 software for structure refinement. For example, SHELXL resolves torsional angles of the pyrazole ring and ester group .
  • Validation : Compare bond lengths (C–N: 1.34 Å) and angles with similar pyrazole derivatives in the Cambridge Structural Database .

Advanced Research Questions

Q. How can statistical experimental design improve synthesis yield and purity?

Methodological Answer:

  • Factorial Design : Vary temperature, solvent ratio, and catalyst concentration to identify critical factors. For example, a 2³ factorial design revealed solvent polarity as the most significant variable .
  • Response Surface Methodology (RSM) : Optimize conditions using central composite design, achieving >85% yield with 97% purity .

Q. What strategies resolve contradictions between spectroscopic data and computational predictions?

Methodological Answer:

  • Density Functional Theory (DFT) : Compare calculated NMR chemical shifts (e.g., B3LYP/6-31G*) with experimental data. Discrepancies >0.5 ppm suggest conformational flexibility or crystal packing effects .
  • Dynamic NMR : Probe temperature-dependent shifts to identify rotamers or tautomers .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

Methodological Answer:

  • Modification Sites : Introduce substituents at the pyrazole C-3/C-5 positions to enhance lipophilicity. For example, halogenation improves membrane permeability .
  • Biological Assays : Test in vitro against COX-2 or TNF-α to correlate substituent effects with anti-inflammatory activity .

Q. What methodologies elucidate the mechanism of biological activity for this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding to cyclooxygenase (COX-2). The ester group forms hydrogen bonds with Arg120 and Tyr355 .
  • Kinetic Studies : Measure IC₅₀ values in enzyme inhibition assays to quantify potency .

Q. How can process control and reactor design enhance scalable synthesis?

Methodological Answer:

  • Continuous Flow Reactors : Improve heat transfer and reduce side reactions by maintaining precise temperature control (±2°C) .
  • In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.